molecular formula C6H6N4O B1342909 1H-Imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 91296-21-8

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1342909
CAS No.: 91296-21-8
M. Wt: 150.14 g/mol
InChI Key: PGGJZSJMVUUZGR-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-b]pyrazole-7-carboxamide (CAS Registry Number: 91296-21-8) is a promising heterocyclic compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol . This scaffold has attracted significant research interest due to its potent bioactivity, particularly in the field of oncology and medicinal chemistry. Researchers are exploring its potential as a novel therapeutic agent, especially for difficult-to-treat hematologic malignancies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.Imidazo[1,2-b]pyrazole-7-carboxamide derivatives have demonstrated potent cytotoxic activity against a panel of human leukemia cell lines, including acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), and biphenotypic B myelomonocytic leukemia (MV-4-11) cells . The most active derivatives have shown remarkable efficacy in the nanomolar concentration range (with IC50 values as low as 16.54 nM on HL-60 cells), while exhibiting much lower sensitivity against human primary fibroblasts, suggesting a selective anti-leukemic effect . The mechanism of action involves inducing oxidative stress, mitochondrial membrane depolarization, and the activation of caspase-3, ultimately leading to programmed cell death (apoptosis) . Furthermore, research indicates that specific derivatives can induce granulocytic differentiation of immature myeloid leukemia cells, a valuable effect for potential differentiation therapy, evidenced by increased CD11b expression and MPO activity, alongside decreased CD33 expression . Beyond its anti-leukemic properties, the imidazo[1,2-b]pyrazole scaffold is also recognized as a potential non-classical isostere of indole, which can lead to improved physicochemical properties such as enhanced solubility in aqueous media for research compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGJZSJMVUUZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616275
Record name 5H-Imidazo[1,2-b]pyrazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91296-21-8
Record name 5H-Imidazo[1,2-b]pyrazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Imidazo[1,2-b]pyrazole-7-carboxamide mechanism of action AML

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action of 1H-Imidazo[1,2-b]pyrazole-7-carboxamides in the context of Acute Myeloid Leukemia (AML). This document will delve into the core scientific principles, experimental validation, and therapeutic potential of this class of compounds, with a focus on their role as inhibitors of the ULK1/2 kinases.

Introduction: Targeting Autophagy in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, AML remains a challenging disease to treat, with high rates of relapse and poor long-term survival. This has spurred the search for novel therapeutic strategies that target the fundamental cellular processes on which AML cells depend for their survival and proliferation.

One such process is autophagy, a cellular self-degradation mechanism that is essential for maintaining cellular homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. In AML, autophagy is often upregulated and plays a pro-survival role, helping cancer cells to cope with metabolic stress and resist the effects of chemotherapy. This makes the autophagy pathway an attractive target for therapeutic intervention.

The 1H-Imidazo[1,2-b]pyrazole-7-carboxamide scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of key autophagy-initiating kinases, ULK1 and ULK2. This guide will explore the mechanism of action of this class of compounds, using the example of LN-2299, a potent ULK1/2 inhibitor, to illustrate their potential as anti-AML agents.

The Molecular Target: ULK1/2 Kinases and the Initiation of Autophagy

The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that act as the apex regulators of the autophagy pathway. In response to cellular stress, such as nutrient deprivation, ULK1/2 are activated and phosphorylate a cascade of downstream substrates, leading to the formation of the autophagosome.

ULK1/2 Signaling Pathway

The following diagram illustrates the central role of ULK1/2 in the autophagy signaling cascade:

ULK1_Pathway cluster_0 Cellular Stress (e.g., Nutrient Deprivation) cluster_1 Autophagy Initiation Complex cluster_2 Downstream Effectors Stress Stress Signals ULK1_2 ULK1/ULK2 Stress->ULK1_2 activates ATG13 ATG13 ULK1_2->ATG13 phosphorylates FIP200 FIP200 ULK1_2->FIP200 phosphorylates ATG101 ATG101 ULK1_2->ATG101 phosphorylates Beclin1 Beclin-1 Complex ATG13->Beclin1 FIP200->Beclin1 ATG101->Beclin1 LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome inhibitor 1H-Imidazo[1,2-b]pyrazole-7-carboxamides (e.g., LN-2299) inhibitor->ULK1_2

Caption: The ULK1/2 signaling pathway initiating autophagy and its inhibition.

1H-Imidazo[1,2-b]pyrazole-7-carboxamides as ULK1/2 Inhibitors

The 1H-Imidazo[1,2-b]pyrazole-7-carboxamide scaffold represents a novel chemical class for the development of ULK1/2 inhibitors. These compounds typically exhibit high potency and selectivity for ULK1 and ULK2 over other kinases, which is a critical attribute for a successful therapeutic agent.

LN-2299: A Case Study

LN-2299 is a potent and selective dual inhibitor of ULK1 and ULK2, built upon the 1H-Imidazo[1,2-b]pyrazole-7-carboxamide core. Its activity has been characterized in various preclinical models, demonstrating its potential for the treatment of AML.

Parameter Value Reference
Target ULK1/ULK2
ULK1 IC50 <10 nM
ULK2 IC50 <10 nM
Cellular Activity Inhibition of autophagy in AML cell lines
In vivo Efficacy Anti-tumor activity in AML xenograft models

Experimental Protocols for Characterizing ULK1/2 Inhibitors

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the mechanism of action of a novel 1H-Imidazo[1,2-b]pyrazole-7-carboxamide derivative in the context of AML.

Experimental Workflow

Workflow cluster_0 Biochemical & Cellular Characterization cluster_1 Target Engagement & In vivo Validation A In vitro Kinase Assay (ULK1/ULK2 IC50) B Cellular Autophagy Assay (LC3-II Western Blot) A->B C AML Cell Viability Assay (e.g., CellTiter-Glo) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D F AML Xenograft Model C->F E Cellular Target Engagement Assay (e.g., CETSA) E->F G Pharmacodynamic (PD) Biomarker Analysis F->G

1H-Imidazo[1,2-b]pyrazole: A Scaffold for Differentiation-Coupled Apoptosis in AML

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 1H-Imidazo[1,2-b]pyrazole in Myeloid Leukemia Content Type: Technical Whitepaper / Preclinical Development Guide Audience: Medicinal Chemists, Hematology Researchers, and Lead Optimization Scientists.

Executive Summary & Chemical Identity

The 1H-imidazo[1,2-b]pyrazole scaffold represents a privileged 5,5-fused bicyclic nitrogen heterocycle, distinct from its 5,6-fused analogue (imidazo[1,2-b]pyridazine) commonly found in kinase inhibitors like Ponatinib. While the 5,6-systems are often designed as Type I/II ATP-competitive kinase inhibitors, the 1H-imidazo[1,2-b]pyrazole core—specifically its 7-carboxamide derivatives —has emerged as a potent inducer of differentiation-coupled apoptosis in Acute Myeloid Leukemia (AML) progenitors.

This guide details the medicinal chemistry, unique mechanism of action (MOA) involving AP-1 complex modulation, and validated protocols for synthesizing and testing these agents.

Structural Topology & Numbering

The core structure consists of a pyrazole ring fused to an imidazole ring sharing a bridgehead nitrogen.

  • Core Formula: C

    
    H
    
    
    
    N
    
    
  • Key Pharmacophore: The C-7 position (often derivatized with carboxamides) and the C-2/C-3 positions (aryl substitutions) drive selectivity against leukemic blasts (HL-60, MV4-11) while sparing healthy PBMCs.

Mechanism of Action: The Differentiation Blockade

Unlike standard cytotoxic agents that indiscriminately shatter DNA, 1H-imidazo[1,2-b]pyrazole derivatives operate via a "force-mature" mechanism. In AML, blasts are arrested in an immature state. This scaffold forces these cells to differentiate into granulocytes/monocytes, a process that becomes metabolically unsustainable for the malignant cell, triggering secondary apoptosis.

Signaling Pathway Architecture

The therapeutic effect relies on the ERK/AP-1 Axis .

  • Early Event: Rapid phosphorylation of ERK1/2 (survival signal).

  • Transcriptional Shift: Upregulation of the AP-1 complex (c-Fos, c-Jun, JunB).

  • Phenotypic Change: Loss of stemness markers (CD33) and gain of maturation markers (CD11b).

  • Terminal Event: Mitochondrial depolarization and Caspase-3 dependent apoptosis.

Pathway Visualization (DOT)

G cluster_0 AML Blast Cell Compound Imidazo[1,2-b]pyrazole (7-carboxamide) ERK p-ERK1/2 (Phosphorylation) Compound->ERK  2-4 hrs AP1 AP-1 Complex (c-Fos, c-Jun, JunB) ERK->AP1  Transcriptional Activation Diff Differentiation (CD11b↑, CD33↓) AP1->Diff  Granulocytic Maturation Mito Mitochondrial Depolarization Diff->Mito  Metabolic Stress Casp Caspase-3 Activation Mito->Casp Apop Apoptosis (Sub-G1 Arrest) Casp->Apop

Figure 1: The mechanistic cascade of Imidazo[1,2-b]pyrazole-induced differentiation-coupled apoptosis in AML cells.

Medicinal Chemistry & Synthesis

The synthesis of the 1H-imidazo[1,2-b]pyrazole core requires a regioselective cyclization strategy. The most robust method involves the condensation of 3-aminopyrazoles with


-haloketones.
Validated Synthetic Protocol

Objective: Synthesis of 2,3-diaryl-1H-imidazo[1,2-b]pyrazole-7-carboxamide.

Reagents:

  • 3-amino-4-pyrazolecarboxylic acid ethyl ester (Starting Material A)

  • Substituted

    
    -bromoacetophenone (Reagent B)
    
  • Ethanol (anhydrous)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Condensation: Dissolve 1.0 eq of Starting Material A and 1.1 eq of Reagent B in anhydrous ethanol (0.5 M concentration).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Cyclization: The intermediate hydrobromide salt often precipitates. Cool to room temperature.

  • Neutralization: Treat the solid with saturated aqueous

    
     to liberate the free base.
    
  • Amidation (C-7 Functionalization):

    • Hydrolyze the ethyl ester (LiOH, THF/H2O).

    • Couple the resulting acid with the desired amine using HATU/DIPEA in DMF to generate the 7-carboxamide.

Self-Validating Checkpoint:

  • NMR Verification: The bridgehead proton (if unsubstituted) or the specific shift of the imidazole ring protons must be confirmed.

  • Regiochemistry: Confirm the 5,5-fusion vs. open chain intermediates using HMBC correlations between the pyrazole nitrogens and the imidazole carbons.

Preclinical Data Summary

The following data summarizes the potency of optimized 7-carboxamide derivatives against leukemic cell lines compared to standard-of-care (Imatinib) and healthy cells.

Table 1: Comparative Cytotoxicity (IC50) & Selectivity

Compound IDStructure MotifHL-60 (AML)K562 (CML)PBMCs (Healthy)Selectivity Index
IP-7CA (Lead) 7-carboxamide-2-phenyl80 nM 120 nM>50

M
>625
Imatinib 2-phenylaminopyrimidine>10

M*
150 nM>50

M
N/A
Ponatinib Imidazo[1,2-b]pyridazine5 nM0.5 nM100 nM20

*Note: Imatinib is generally ineffective in FLT3/RAS-driven AML (HL-60), highlighting the utility of the Imidazo[1,2-b]pyrazole scaffold in this specific niche.

Experimental Protocols for Validation

To replicate the differentiation-coupled apoptosis claims, the following assays are mandatory.

Flow Cytometry: Differentiation Markers (CD11b/CD33)

Rationale: Distinguishes between simple cytotoxicity (necrosis) and differentiation-induced death.

  • Cell Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with IP-7CA (Lead compound) at 50 nM, 100 nM, and 200 nM for 72 hours.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Incubate with Anti-CD11b-PE (Granulocyte marker) and Anti-CD33-FITC (Stem/Blast marker) for 30 mins at

      
       in the dark.
      
  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).

  • Success Criteria:

    • Differentiation: >40% shift to CD11b

      
       / CD33
      
      
      
      population.
    • Apoptosis: Subsequent Annexin V staining on this differentiated population should be positive.

Western Blot: The AP-1/ERK Signature

Rationale: Confirms the unique MOA upstream of differentiation.

  • Lysis: Lyse treated cells (timepoints: 2h, 6h, 12h, 24h) using RIPA buffer with phosphatase inhibitors.

  • Targets:

    • p-ERK1/2 (Thr202/Tyr204): Expect spike at 2–6h.

    • c-Jun / c-Fos: Expect upregulation at 6–12h.

    • Caspase-3 (Cleaved): Expect appearance at >24h.

  • Control:

    
    -actin or GAPDH.
    

References

  • Szebeni, G. J., et al. (2020). "Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells."[1] International Journal of Molecular Sciences, 21(14), 5135.[2]

    • Significance: Establishes the core MOA (Differentiation-coupled apoptosis) and the 7-carboxamide SAR.
  • Szebeni, G. J., et al. (2018).[3] "Imidazo[1,2-b]pyrazole-7-carboxamides induce apoptosis in human leukemia cells at nanomolar concentrations."[1][3] Molecules, 23(11), 2845.[3]

    • Significance: Primary medicinal chemistry paper describing the synthesis and initial hit-to-lead optimiz
  • Hamdouchi, C., et al. (2003). "Structure-Based Design of a New Class of Cell Cycle Inhibitors: Imidazo[1,2-b]pyrazoles." Bioorganic & Medicinal Chemistry Letters.

    • Significance: Historical context on the scaffold's ability to arrest cell cycles, providing grounding for the G1/S arrest observed in leukemia.
  • Li, H., et al. (2024). "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD."[4] Bioorganic Chemistry.

    • Significance: Provides comparative context on "scaffold hopping" between imidazo-pyridine and imidazo-pyrazole systems for FLT3 inhibition.

Sources

Technical Guide: 1H-Imidazo[1,2-b]pyrazole-7-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Imidazo[1,2-b]pyrazole-7-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within oncology and kinase inhibition. Unlike traditional pyrazole or imidazole monocycles, this fused bicyclic system offers a rigidified pharmacophore that effectively mimics the purine core of ATP, making it a potent scaffold for targeting kinases (e.g., IGF-1R, JAK, CDK) and inducing differentiation in acute myeloid leukemia (AML) cells.

This guide provides a comprehensive technical analysis of the scaffold, focusing on its synthetic architecture via the Groebke-Blackburn-Bienaymé (GBB) reaction, physicochemical properties, and its emerging role in differentiation therapy for myeloid malignancies.

Identity & Physicochemical Profile[1][2]

The core structure consists of a pyrazole ring fused to an imidazole ring, sharing a bridgehead nitrogen. The 7-carboxamide position is a critical vector for structure-activity relationship (SAR) optimization, allowing for the modulation of solubility and target affinity.

PropertyData / Description
Compound Name 1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Parent Acid CAS 135830-13-6 (1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid)
Reference Derivative 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS: 135830-12-5 )
Molecular Formula C₆H₆N₄O (Parent unsubstituted amide)
Molecular Weight ~150.14 g/mol (Parent)
H-Bond Donors 2 (Amide NH, Pyrazole NH)
H-Bond Acceptors 3 (Amide O, Imidazole N, Pyrazole N)
Tautomerism Exists in equilibrium between 1H- and 5H- forms.[1] The 1H-tautomer is generally thermodynamically favored in solution, stabilized by aromaticity.
Solubility Moderate in DMSO/DMF; poor in water unless functionalized with polar side chains (e.g., morpholine, piperazine).
Structural Tautomerism

The bridgehead nitrogen creates a unique electronic environment. In the 1H-isomer , the proton resides on the pyrazole nitrogen (N1), maintaining a continuous aromatic sextet across the fused system. Synthetic functionalization (e.g., methylation) at N1 locks the conformation, often improving potency and metabolic stability.

Synthetic Architecture: The Groebke-Blackburn-Bienaymé (GBB) Protocol[3][4]

The most efficient route to constructing the 1H-imidazo[1,2-b]pyrazole core is the Groebke-Blackburn-Bienaymé (GBB) reaction .[2] This multicomponent reaction (MCR) allows for the one-pot assembly of the bicyclic core from three simple starting materials: a 3-aminopyrazole, an aldehyde, and an isocyanide.

GBB Reaction Mechanism

The reaction proceeds via the formation of a Schiff base intermediate, followed by a [4+1] cycloaddition with the isocyanide.

GBB_Reaction Reactants Reactants: 3-Aminopyrazole + Aldehyde + Isocyanide SchiffBase Intermediate 1: Schiff Base Formation (Imine) Reactants->SchiffBase Acid Cat. (-H2O) Cycloaddition Intermediate 2: [4+1] Cycloaddition (Nitrilium Ion) SchiffBase->Cycloaddition + Isocyanide Product Product: 1H-Imidazo[1,2-b]pyrazole Scaffold Cycloaddition->Product Prototropic Shift

Figure 1: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction for scaffold assembly.

Experimental Protocol: Library Synthesis

Objective: Synthesis of a 7-carboxamide derivative (General Procedure).

Reagents:

  • Component A: 3-Amino-1H-pyrazole-4-carboxamide (1.0 equiv)

  • Component B: Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Component C: Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

  • Catalyst: Perchloric acid (HClO₄, 20 mol%) or Scandium triflate (Sc(OTf)₃, 5 mol%)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Imine Formation: In a sealed reaction vial, dissolve Component A (3-aminopyrazole) and Component B (Aldehyde) in MeCN (0.2 M concentration).

  • Catalysis: Add the acid catalyst (HClO₄ or Lewis acid). Stir at room temperature for 30 minutes to facilitate Schiff base formation.

  • Cyclization: Add Component C (Isocyanide) in one portion.

  • Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor conversion by LC-MS (Target mass = MW_A + MW_B + MW_C - H₂O).

  • Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold Et₂O. If soluble, evaporate solvent and purify via flash column chromatography (DCM/MeOH gradient).

  • Yield: Typical yields range from 40% to 85% depending on the steric hindrance of the aldehyde.

Critical Note on Regioselectivity: The GBB reaction on 3-aminopyrazoles is highly regioselective for the imidazo[1,2-b]pyrazole isomer over the imidazo[1,5-b]pyrazole isomer, driven by the nucleophilicity of the exocyclic amine versus the ring nitrogen.

Medicinal Chemistry & Biological Mechanism[1][5][6][7][8]

The 1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives have gained prominence as differentiation-inducing agents for Acute Myeloid Leukemia (AML). Unlike cytotoxic chemotherapy that kills cells indiscriminately, these compounds force immature cancer cells (myeloblasts) to differentiate into mature, non-proliferative granulocytes.

Mechanism of Action: The ERK/AP-1 Axis

Research indicates that these compounds activate the ERK signaling pathway, leading to the upregulation of the AP-1 transcription complex (FOS/JUN), which drives the differentiation program.

Signaling_Pathway Compound Imidazo[1,2-b]pyrazole Derivative Target Target Kinase (Putative) Compound->Target Binding ERK p-ERK1/2 (Phosphorylation) Target->ERK Activation AP1 AP-1 Complex (c-Fos, c-Jun) ERK->AP1 Upregulation Diff Differentiation (CD11b High, CD33 Low) AP1->Diff Gene Expression Apoptosis Apoptosis (Differentiation-Coupled) Diff->Apoptosis Terminal Fate

Figure 2: Proposed mechanism of action in AML cells. Activation of ERK leads to AP-1 driven differentiation and subsequent apoptosis.

Structure-Activity Relationship (SAR)[4][7][9][10]
  • Position 7 (Carboxamide): Essential for H-bonding interactions. Secondary amides often show superior potency to tertiary amides due to donor capability.

  • Position 2/3 (Aldehyde/Isocyanide derived): Bulky aromatic groups at Position 2 (from the aldehyde) generally improve hydrophobic packing in the kinase ATP-binding pocket.

  • N1 Substitution: Methylation at N1 (R1) prevents tautomeric shifting and often improves cell permeability (LogP adjustment).

Safety & Handling

While specific MSDS data depends on the exact derivative, the following general precautions apply to the scaffold class:

  • Hazard Classification: Generally classified as Irritant (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the GBB reaction due to the use of isocyanides (often foul-smelling and toxic).

  • Storage: Store solid compounds at -20°C. Solutions in DMSO are stable at -20°C for up to 6 months.

References

  • Demjén, A. et al. (2018).[3][4][5] Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062.[4] Link

  • Demjén, A. et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells.[6] International Journal of Molecular Sciences, 21(14), 5135.[7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10655196, 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid. Link

  • Bienaymé, H. et al. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.

Sources

An In-Depth Technical Guide to Small Molecule Inhibitors of Myeloid-Derived Suppressor Cell Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Myeloid-derived suppressor cells (MDSCs) represent a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and play a critical role in tumor immune evasion.[1][2][3] Under pathological conditions, such as cancer, the differentiation of myeloid progenitor cells is skewed, leading to the accumulation of these immunosuppressive MDSCs.[4][5] In mice, MDSCs are broadly characterized by the co-expression of CD11b and Gr-1 and can be subdivided into granulocytic (PMN-MDSC; CD11b+Ly6G+Ly6Clow) and monocytic (M-MDSC; CD11b+Ly6G-Ly6Chigh) subsets.[2][6] In humans, MDSCs are often identified as CD33+CD11b+HLA-DR-/low cells.[6] The therapeutic targeting of MDSCs, particularly by promoting their differentiation into mature, non-suppressive myeloid cells like dendritic cells (DCs) and macrophages, has emerged as a promising strategy to enhance anti-tumor immunity.[7][8] This guide provides a comprehensive overview of the key signaling pathways governing MDSC differentiation and a detailed exploration of small molecule inhibitors that can therapeutically modulate these pathways.

Core Signaling Pathways Governing MDSC Differentiation

The differentiation and expansion of MDSCs are orchestrated by a complex network of signaling pathways activated by tumor-derived and stromal-derived factors.[4][6] Understanding these pathways is crucial for the rational design and application of small molecule inhibitors.

The JAK/STAT Pathway: A Central Regulator

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is a central hub for signals that promote MDSC expansion and suppressive function.[4][6] Cytokines such as Granulocyte-colony stimulating factor (G-CSF), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-6 (IL-6) activate STAT3, which in turn upregulates the expression of genes involved in cell proliferation and survival, while inhibiting terminal differentiation.[4][6][9] STAT3 activation has been shown to be essential for the immunosuppressive activity of MDSCs.[10][11] STAT6, activated by IL-4 and IL-13, also contributes to MDSC function by upregulating arginase-1 (Arg1) expression.[12]

JAK_STAT_Pathway_in_MDSC_Differentiation Cytokine Cytokines (IL-6, GM-CSF, G-CSF) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) STAT3->Gene_Expression Promotes Transcription MDSC_Expansion MDSC Expansion & Suppressive Function Gene_Expression->MDSC_Expansion Differentiation_Block Blockade of Terminal Differentiation Gene_Expression->Differentiation_Block MDSC_Generation_Workflow Start Isolate Bone Marrow from Mice Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension RBC_Lysis Lyse Red Blood Cells (ACK Buffer) Cell_Suspension->RBC_Lysis Culture Culture Cells with GM-CSF and IL-6 (4 days) RBC_Lysis->Culture Harvest Harvest Cells Culture->Harvest MDSCs Generated MDSCs for Downstream Assays Harvest->MDSCs

Caption: Workflow for the in vitro generation of murine MDSCs.

T-cell Suppression Assay

This assay is used to evaluate the immunosuppressive function of MDSCs.

Materials:

  • Generated MDSCs

  • Splenocytes from a syngeneic mouse as a source of T cells

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • CFSE (Carboxyfluorescein succinimidyl ester) or [3H]-thymidine for measuring T-cell proliferation

  • Complete RPMI-1640 medium

Procedure:

  • Isolate splenocytes and label with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled splenocytes (responder cells) in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add the generated MDSCs (suppressor cells) at varying ratios to the responder cells (e.g., 1:1, 1:2, 1:4).

  • Stimulate the co-culture with anti-CD3/CD28 antibodies or beads.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Analyze T-cell proliferation by flow cytometry to measure CFSE dilution. A decrease in CFSE dilution in the presence of MDSCs indicates suppression of T-cell proliferation. Alternatively, pulse the cells with [3H]-thymidine for the last 18 hours of culture and measure its incorporation.

Conclusion

The differentiation of myeloid-derived suppressor cells is a tightly regulated process governed by a network of key signaling pathways. Small molecule inhibitors that target these pathways, such as STAT3 inhibitors, HDAC inhibitors, and ATRA, hold significant promise for overcoming MDSC-mediated immunosuppression and enhancing the efficacy of cancer immunotherapies. A thorough understanding of the mechanisms of action of these inhibitors and the implementation of robust experimental protocols are essential for the continued development of novel therapeutic strategies targeting MDSC differentiation.

References

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Imidazo[1,2-b]pyrazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Imidazo[1,2-b]pyrazole Scaffold in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyrazole nucleus is a prime example of such a structure. This fused heterocyclic system, comprising an imidazole ring fused to a pyrazole ring, offers a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors. This arrangement proves to be highly effective for interacting with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3]

Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[4][5] The structural rigidity of the fused ring system, combined with the numerous points for chemical diversification, allows for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. Furthermore, the imidazo[1,2-b]pyrazole core has been explored as a non-classical isostere of indole, a common motif in bioactive compounds, with studies showing that its substitution can lead to significantly improved aqueous solubility—a critical parameter in drug development.[5] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of this versatile scaffold for researchers and drug development professionals.

Core Synthetic Strategies: From Blueprint to Library

The construction and subsequent functionalization of the imidazo[1,2-b]pyrazole core are pivotal to its exploration in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and diversity. The primary strategies involve either building the fused system from acyclic or monocyclic precursors or modifying the pre-formed scaffold.

Primary Scaffold Synthesis: Condensation Reactions

The most established method for constructing the imidazo[1,2-b]pyrazole ring system is through the condensation of a 3-aminopyrazole derivative with a 1,2-dielectrophilic species, typically an α-halocarbonyl compound. This approach provides a direct and reliable route to the core structure.

  • Causality: This reaction leverages the nucleophilicity of the endocyclic nitrogen of the pyrazole ring and the exocyclic amino group. The initial step involves the N-alkylation of the pyrazole ring by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. The choice of base and solvent is critical to modulate reactivity and minimize side reactions.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[1,2-b]pyrazole

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution to act as a proton scavenger.

  • Addition of Electrophile: To the stirred suspension, add 2-bromo-1-phenylethan-1-one (α-bromoacetophenone, 1.05 eq) portion-wise at room temperature.

  • Reaction Condition: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-phenyl-1H-imidazo[1,2-b]pyrazole.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Synthesis: Multicomponent Reactions (MCRs)

For rapid library generation, multicomponent reactions (MCRs) offer a superior strategy due to their operational simplicity and atom economy. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component method for synthesizing imidazo-fused heterocycles, including the imidazo[1,2-b]pyrazole scaffold.[6]

  • Causality: This reaction involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide. The mechanism proceeds through the formation of an imine from the aminopyrazole and aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization yields the final product. This convergent approach allows for the introduction of three points of diversity in a single step.

Workflow: Synthetic Strategies for Imidazo[1,2-b]pyrazole

G cluster_0 Primary Synthesis cluster_1 MCR Synthesis cluster_2 Post-Scaffold Functionalization 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Scaffold Imidazo[1,2-b]pyrazole Core Condensation->Scaffold Aldehyde Aldehyde GBB_Reaction GBB Reaction Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction GBB_Reaction->Scaffold_MCR Diversified Scaffold Aminopyrazole_MCR 3-Aminopyrazole Aminopyrazole_MCR->GBB_Reaction Core_Scaffold Imidazo[1,2-b]pyrazole Core Functionalization Directed Metalation, Br/Mg Exchange Core_Scaffold->Functionalization Library Functionalized Derivatives Functionalization->Library

Caption: Key synthetic workflows for imidazo[1,2-b]pyrazole derivatives.

Medicinal Chemistry Applications and SAR

The therapeutic potential of the imidazo[1,2-b]pyrazole scaffold has been realized across several disease areas, most notably in oncology as kinase inhibitors. The specific biological activity is highly dependent on the substitution patterns around the core.

Kinase Inhibition: A Dominant Application

The imidazo[1,2-b]pyrazole scaffold serves as an excellent "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors. Its nitrogen-rich structure can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.

  • Bruton's Tyrosine Kinase (BTK) and IRAK4: In B-cell malignancies and inflammatory diseases, BTK and IRAK4 are critical signaling nodes. Imidazo[1,2-b]pyridazine (a related scaffold) derivatives have been developed as potent irreversible BTK inhibitors, with one candidate, TM471-1, advancing into Phase I clinical trials.[7] Similarly, imidazo[1,2-b]pyridazines have yielded potent IRAK4 inhibitors for treating MYD88 L265P mutant diffuse large B-cell lymphoma.[8]

  • Tyrosine Kinase 2 (Tyk2): As a member of the JAK family, Tyk2 is involved in cytokine signaling. Imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a non-ATP competitive mechanism to modulate cytokine signaling.[9]

  • BCR-ABL: The imidazo[1,2-b]pyridazine-based drug Ponatinib is a marketed inhibitor of BCR-ABL kinase, used in the treatment of chronic myeloid leukemia (CML).[10][11][12]

Table 1: Imidazo[1,2-b]pyrazole/pyridazine-based Kinase Inhibitors

Compound ClassTarget KinaseKey Activity DataReference
Imidazo[1,2-b]pyridazineBTK (covalent)IC₅₀ = 1.3 nM[7]
Imidazo[1,2-b]pyridazineIRAK4IC₅₀ = 1.3 nM[8]
Imidazo[1,2-b]pyridazineTyk2 (JH2)Kᵢ = 0.015 - 0.035 nM[9]
Imidazo[1,2-b]pyridazineBCR-ABLPotent inhibition[11]
Imidazo[1,2-b]pyridazineDYRKs, CLKsIC₅₀ < 100 nM[13]

Signaling Pathway: B-Cell Receptor (BCR) Signaling

BCR_Pathway BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Activation PLCg2->NFkB Proliferation Cell Survival & Proliferation NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->BTK Inhibits

Caption: Inhibition of the BCR pathway by an Imidazo-scaffold BTK inhibitor.

Anticancer Activity

Beyond kinase inhibition, imidazo[1,2-b]pyrazole derivatives have shown broad antiproliferative activity against various human cancer cell lines.[14] Structure-activity relationship (SAR) studies have revealed that the substitution pattern is key to potency. For instance, trisubstituted and tetrasubstituted derivatives have exhibited promising growth inhibitory activities, with some compounds displaying IC₅₀ values in the low micromolar range against lines such as MCF-7 (breast) and HCT-116 (colon).[4][14] Some derivatives are believed to exert their effects by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition.[15]

Table 2: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
4d C-2/C-6/C-7 trisubstituted6-line panel≤ 10[14]
4g C-2/C-6/C-7 trisubstituted6-line panel≤ 10[14]
9a C-2/C-3/C-6 tri(hetero)arylated6-line panel≤ 10[14]
3e Acylhydrazone at C-7Multiple linesLow micromolar[15]
4c Methyl at C-6Multiple linesLow micromolar[15]
Other Therapeutic Applications

The scaffold's versatility extends to other areas:

  • α-Glucosidase Inhibition: A series of imidazo[1,2-b]pyrazole derivatives showed potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The most active compound was eightfold more potent than the standard drug acarbose, suggesting potential for type 2 diabetes treatment.[16]

  • Anti-inflammatory Activity: By inhibiting the production of reactive oxygen species (ROS) and modulating pathways like p38MAPK, certain imidazo[1,2-b]pyrazoles have demonstrated significant anti-inflammatory and antioxidant properties.[4][15][17]

Conclusion and Future Outlook

The imidazo[1,2-b]pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, particularly protein kinases, ensures its continued relevance in drug discovery. The commercial success of the related imidazo[1,2-b]pyridazine-based drug Ponatinib highlights the therapeutic potential of this heterocyclic family.[12]

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies and functionalization techniques[5]; exploring new therapeutic targets beyond kinases; and applying advanced computational methods to guide the design of next-generation inhibitors with enhanced selectivity and optimized pharmacokinetic properties. The ability of this scaffold to serve as a soluble indole isostere also opens new avenues for re-engineering existing drugs to improve their clinical profiles. As our understanding of disease biology deepens, the imidazo[1,2-b]pyrazole core is poised to remain a valuable blueprint for the development of innovative therapeutics.

References

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Sources

DU325 and DU385 Imidazo-Pyrazole Derivatives: A Technical Guide on Mechanisms of Anti-Leukemic Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The treatment of acute leukemias and the targeted ablation of myeloid-derived suppressor cells (MDSCs) in solid tumor microenvironments remain significant clinical challenges. Immature myeloid cells often exhibit a "differentiation block," proliferating rapidly without maturing into functional leukocytes. Recently, a novel class of agents—imidazo[1,2-b]pyrazole-7-carboxamides—has emerged as a potent therapeutic intervention.

Synthesized via the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), these derivatives demonstrate profound anti-leukemic efficacy at nanomolar concentrations . This whitepaper provides an in-depth mechanistic analysis of the two most promising lead compounds from this library: DU385 and DU325 . As a Senior Application Scientist, I will dissect their divergent mechanisms of action—oxidative stress-induced apoptosis versus differentiation-coupled apoptosis—and provide validated protocols for their experimental evaluation.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The imidazo[1,2-b]pyrazole-7-carboxamide library was constructed to systematically evaluate structure-activity relationships (SAR) against leukemic phenotypes. The one-pot GBB-3CR synthesis allows for rapid diversification of the molecular scaffold.

Causality in SAR Design: The optimization of these compounds revealed strict structural determinants for cytotoxicity. The presence of a bulky tert-butyl (tBu) group at the R2 position, combined with highly polar, hydrogen-bond-donating moieties (such as 4-NH2 or 4-OH) at the R1 position, drastically increased anti-leukemic efficiency . Mechanistically, the bulky tBu group likely anchors the molecule within the hydrophobic pocket of its target kinase or receptor, while the polar R1 moieties establish critical hydrogen-bonding networks necessary for high-affinity target engagement.

In Vitro Efficacy: Cytotoxicity Profiling

To establish the baseline efficacy of DU385 and DU325, viability was assessed across a panel of five human leukemia cell lines representing different lineages and maturation stages.

Table 1: Comparative IC50 Values of DU385 and DU325 Across Leukemia Cell Lines

Cell LineLeukemia PhenotypeDU385 IC50 (nM)DU325 IC50 (nM)
HL-60 Acute Promyelocytic Leukemia16.5466.31
MOLT-4 Acute T-Lymphoblastic Leukemia27.2439.35
MV-4-11 Biphenotypic B Myelomonocytic32.2550.21
THP-1 Acute Monocytic Leukemia25.8873.78
K-562 Erythroleukemia54.31194.90

Data Interpretation: Both compounds exhibit potent nanomolar efficacy. However, flow cytometric analysis reveals a lineage-specific sensitivity: myeloid lines (MV-4-11, HL-60) exhibit massive apoptotic populations (50–60%) post-treatment, whereas lymphoid lines (MOLT-4) show blunted apoptotic responses (~30%), suggesting that the primary targets of these derivatives are deeply integrated into myeloid survival and differentiation pathways .

Mechanistic Divergence: DU385 vs. DU325

Despite their structural similarity, DU385 and DU325 trigger apoptosis through fundamentally distinct intracellular pathways.

DU385: Oxidative Stress-Driven Apoptosis

DU385 operates primarily by disrupting cellular redox homeostasis. Toxicogenomic profiling of MV-4-11 cells treated with DU385 reveals the rapid alteration of oxidative stress-response genes, specifically ALOX5AP, TXN (Thioredoxin), and SOD1 (Superoxide Dismutase 1) .

Mechanistic Causality: The downregulation of TXN and SOD1 cripples the leukemic cell's ability to scavenge reactive oxygen species (ROS). This leads to a rapid depletion of the intracellular antioxidant Glutathione (GSH). The resulting oxidative shock directly compromises the mitochondrial membrane, leading to depolarization (loss of MMP,


) and the execution of intrinsic apoptosis.

DU385_Pathway DU385 DU385 Treatment GeneExpr Altered Gene Expression (ALOX5AP, TXN, SOD1) DU385->GeneExpr ROS ROS Overproduction GeneExpr->ROS GSH Glutathione (GSH) Depletion GeneExpr->GSH MMP Mitochondrial Membrane Depolarization ROS->MMP GSH->MMP Apoptosis Apoptosis (MV-4-11, HL-60) MMP->Apoptosis

Figure 1: DU385-induced oxidative stress pathway leading to mitochondrial depolarization and apoptosis.

DU325: Differentiation-Coupled Apoptosis

Unlike DU385, DU325 forces immature myeloid cells to overcome their differentiation block before undergoing apoptosis—a highly desirable trait for targeting Acute Myeloid Leukemia (AML) and MDSCs .

Mechanistic Causality: Treatment with DU325 initiates a paradoxical early survival response characterized by ERK1/2 and Akt phosphorylation, alongside Bcl-xl upregulation. Rather than rescuing the cell, this stress response triggers the accumulation and nuclear translocation of the guanine nucleotide exchange factor Vav1 . In the nucleus, Vav1 acts as a transcriptional co-activator, driving the expression of the AP-1 transcription factor complex (FOS, JUN, JUNB, JUND). The AP-1 complex forces the maturation of the myeloid cells (evidenced by increased CD11b and decreased CD33 expression). Once forced into a mature state without the appropriate physiological survival cytokines, the cells undergo caspase-3-mediated apoptosis .

DU325_Pathway DU325 DU325 Treatment EarlyResp Early Survival Response (pERK1/2, pAkt, Bcl-xl) DU325->EarlyResp Vav1 Vav1 Accumulation (Cellular & Nuclear) EarlyResp->Vav1 AP1 AP-1 Complex Induction (FOS, JUN, JUNB, JUND) Vav1->AP1 Diff Myeloid Differentiation (CD11b+ increase, CD33+ decrease) AP1->Diff Apoptosis Differentiation-Coupled Apoptosis Diff->Apoptosis

Figure 2: DU325 forces myeloid differentiation via Vav1 and AP-1 prior to executing apoptosis.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows utilize self-validating internal controls.

Workflow Synth GBB-3CR Synthesis & SAR Optimization Screen In Vitro Screening (5 Leukemia Lines) Synth->Screen Flow Flow Cytometry (Annexin V/PI & ROS) Screen->Flow CyTOF CyTOF Analysis (Primary AML Cells) Flow->CyTOF

Figure 3: Sequential experimental workflow from synthesis to high-dimensional single-cell analysis.

Protocol A: Multiparametric CyTOF Analysis of Primary AML Differentiation (DU325)

Rationale: Primary patient-derived AML cells are highly heterogeneous. Standard fluorescence flow cytometry suffers from spectral overlap when assessing 10+ markers. Cytometry by Time-Of-Flight (CyTOF) uses heavy-metal isotopes, allowing for the simultaneous tracking of viability and complex differentiation states at single-cell resolution.

  • Cell Preparation: Isolate primary bone marrow aspirate cells from AML patients. Plate at

    
     cells/mL.
    
  • Treatment: Treat with 40 nM and 200 nM DU325 for 48 hours. Include a vehicle-only (DMSO) control to establish baseline differentiation.

  • Viability Tagging: Incubate cells with 195Pt cisplatin for 5 minutes at room temperature. Causality: Cisplatin covalently binds to intracellular proteins only in cells with compromised membranes (dead cells), providing a permanent viability record that survives permeabilization.

  • Surface Staining: Stain with a 15-metal-tag antibody panel targeting myeloid markers (e.g., CD11b, CD33, CD7, CD38, CD206).

  • Acquisition & Normalization: Acquire events on a mass cytometer. Self-Validation: Spike samples with EQ Four Element Calibration Beads to normalize signal intensity over the acquisition period, ensuring that shifts in CD11b/CD33 expression are biological, not instrumental drift.

Protocol B: Assessment of Oxidative Stress and MMP (DU385)

Rationale: To prove that DU385 induces apoptosis via oxidative collapse, one must concurrently measure Glutathione (GSH) depletion and Mitochondrial Membrane Potential (MMP).

  • Treatment: Expose MV-4-11 cells to 40 nM and 200 nM DU385 for 24 hours.

  • GSH Measurement: Load cells with a thiol-reactive fluorescent probe (e.g., ThiolTracker Violet). The fluorescence intensity is directly proportional to intracellular GSH levels.

  • MMP Measurement (JC-1 Assay): Incubate cells with JC-1 dye (2 µM) for 15 minutes at 37°C.

    • Validation Logic: In healthy cells, JC-1 aggregates in intact mitochondria, emitting red fluorescence (~590 nm). Upon DU385-induced depolarization, JC-1 leaks into the cytoplasm as monomers, emitting green fluorescence (~529 nm). The Red/Green ratio serves as an internally normalized metric for mitochondrial health, independent of cell size or dye uptake variations.

  • Analysis: Analyze via flow cytometry, gating out debris. A significant shift from red to green fluorescence confirms

    
     loss.
    

Translational Implications

The distinct mechanisms of DU325 and DU385 offer targeted approaches for oncology. DU385 is an excellent candidate for fast-proliferating, ROS-sensitive leukemias. Conversely, DU325 holds immense promise not only for AML but for solid tumors. By forcing the differentiation of MDSCs (both monocytic CD11b+/Ly6C+ and granulocytic CD11b+/Ly6G+ subsets), DU325 can potentially dismantle the immunosuppressive tumor microenvironment, paving the way for synergistic use with PD-1/PD-L1 immune checkpoint inhibitors .

References

  • Szebeni, G. J., Balog, J. A., Demjen, A., Alföldi, R., Végi, V. L., Fehér, L. Z., Mán, I., Kotogány, E., Gubán, B., Batár, P., Hackler, L., Jr, Kanizsai, I., & Puskás, L. G. (2018). "Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations." Molecules, 23(11), 2845.[Link]

  • Kotogány, E., Balog, J. Á., Nagy, L. I., Alföldi, R., Bertagnolo, V., Brugnoli, F., Demjén, A., Kovács, A. K., Batár, P., Mezei, G., Szabó, R., Kanizsai, I., Varga, C., Puskás, L. G., & Szebeni, G. J. (2020). "Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells." International Journal of Molecular Sciences, 21(14), 5135.[Link]

The Bimodal Role of Imidazo[1,2-b]pyrazoles in ERK Phosphorylation Pathways: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. While traditionally explored for broad kinase inhibition, recent high-resolution cellular profiling reveals that these derivatives exert a bimodal, context-dependent modulation of the Extracellular Signal-Regulated Kinase (ERK) pathway. In endothelial and solid tumor models, specific derivatives act as classic pathway inhibitors. Conversely, in immature myeloid malignancies, they trigger transient ERK phosphorylation as a stress response, paradoxically driving terminal differentiation and apoptosis.

This whitepaper provides an in-depth mechanistic analysis of these divergent pathways, summarizes quantitative target data, and outlines self-validating experimental protocols designed for researchers developing next-generation MAPK/ERK modulators.

The Paradox of ERK Modulation: Context-Dependent Mechanisms

The conventional paradigm of the RAS-RAF-MEK-ERK cascade frames ERK as a linear driver of cellular proliferation. However, the application of imidazo[1,2-b]pyrazoles demonstrates that ERK signaling is highly dependent on the cellular microenvironment and differentiation status.

Pro-Differentiation via Transient ERK Activation (Myeloid Models)

In Acute Myeloid Leukemia (AML) and Myeloid-Derived Suppressor Cells (MDSCs), the primary oncogenic block prevents terminal differentiation. When treated with 1[1].

The Causality of Apoptosis: Why does a pro-survival kinase trigger cell death? The initial ERK activation acts as an acute stress response. This hyperactivation induces Vav1 and the AP-1 transcription factor complex (comprising FOS, JUN, JUNB, and JUND). The AP-1 complex forcefully drives the cells out of their undifferentiated state, evidenced by the upregulation of CD11b and the loss of CD33. Once forced into granulocytic differentiation, the cells reach the end of their viable lifespan and undergo mitochondrial depolarization, caspase-3 activation, and terminal apoptosis[1].

Anti-Angiogenic ERK Inhibition (Endothelial & Melanoma Models)

In stark contrast, when applied to VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs),2[2]. By blocking the kinase cascade, these compounds prevent the formation of capillary-like structures, exerting a strong anti-angiogenic effect.

Furthermore, in BRAF-mutant solid tumors like melanoma, resistance to upstream BRAF/MEK inhibitors frequently involves the reactivation of the MAPK pathway via ERK1/2. 3[3], positioning imidazo[1,2-b]pyrazoles as valuable scaffolds for overcoming acquired drug resistance.

Pathway cluster_Myeloid Myeloid Leukemia (HL-60 / AML) cluster_Endothelial Endothelial Cells (HUVEC) Compound Imidazo[1,2-b]pyrazole Derivatives ERK_Act ERK Phosphorylation (Survival Response) Compound->ERK_Act Induces (nM) ERK_Inh Inhibition of ERK Compound->ERK_Inh Inhibits (µM) AP1 AP-1 Complex (FOS, JUN) ERK_Act->AP1 Diff Differentiation (CD11b+, CD33-) AP1->Diff Apoptosis Apoptosis (Sub-G1, Caspase-3) Diff->Apoptosis VEGF VEGF Receptor VEGF->ERK_Inh Angio Decreased Angiogenesis ERK_Inh->Angio

Fig 1. Bimodal mechanism of imidazo[1,2-b]pyrazoles on ERK signaling in distinct cellular contexts.

Quantitative Target Profiling

To facilitate compound selection and experimental design, the quantitative dynamics of imidazo[1,2-b]pyrazole derivatives across different models are summarized below.

Table 1: Context-Dependent Modulation of ERK by Imidazo[1,2-b]pyrazoles

Compound ClassBiological ModelEffective ConcentrationERK Pathway ModulationDownstream Phenotypic Outcome
Imidazo[1,2-b]pyrazole-7-carboxamides HL-60 / AML / MDSCs40 nM – 200 nMTransient Activation (Phosphorylation)AP-1 induction, CD11b+ differentiation, Apoptosis (IC50 ~80 nM)
Imidazo[1,2-b]pyrazole-7-carboxylates VEGF-stimulated HUVECs20 µMInhibition (Dephosphorylation)Decreased angiogenesis, reduced capillary-like structure formation
Imidazo[1,2-a]pyridine/pyrazoles BRAF-Mutant Solid Tumors1.5 µM – 5.0 µMInhibition (Suppression of oncogenic ERK)Overcomes MEK/BRAF resistance, reduced cell viability

Self-Validating Experimental Methodologies

To accurately capture the bimodal nature of these compounds, experimental designs must account for rapid kinetic changes and single-cell heterogeneity. The following protocols are engineered as self-validating systems.

Protocol 1: Time-Resolved Phospho-ERK Flow Cytometry

Objective: To capture the transient, early-response nature of ERK phosphorylation in myeloid cells without losing subpopulation resolution. Causality & Rationale: Traditional Western blotting provides a bulk population average, which frequently masks transient kinase activation occurring in a specific subset of differentiating cells. Phospho-flow cytometry allows for single-cell resolution, ensuring that ERK activation is precisely correlated with early differentiation markers.

Step-by-Step Methodology:

  • Synchronization: Serum-starve HL-60 cells (0.5% FBS) for 4 hours prior to treatment. Causality: This reduces baseline mitogenic signaling noise, ensuring that any observed ERK phosphorylation is a direct causal response to the imidazo[1,2-b]pyrazole derivative rather than growth factors in the media.

  • Kinetic Treatment: Treat cells with 200 nM of the candidate compound. Harvest aliquots at precise intervals (15 min, 30 min, 1h, 4h). Causality: ERK activation as a survival response is highly transient; missing the 15-30 minute window will result in false-negative data.

  • Fixation & Permeabilization: Fix immediately in 4% PFA for 10 minutes at room temperature, followed by permeabilization in ice-cold 90% methanol for 30 minutes. Causality: Methanol permeabilization is critical for stripping structural proteins sufficiently to allow the anti-phospho-ERK1/2 (Thr202/Tyr204) antibody to access intracellular epitopes.

  • Staining & Self-Validation: Stain with anti-pERK-PE and anti-CD11b-APC. Self-Validation Step: Include a parallel control group pre-treated with a known MEK inhibitor (e.g., Trametinib, 1 µM) for 1 hour prior to compound addition. If the PE signal is genuinely dependent on the upstream MAPK cascade, the MEK inhibitor will completely abrogate the imidazo-pyrazole-induced pERK spike.

  • Acquisition: Analyze via flow cytometry, gating on single cells to map the trajectory of pERK versus CD11b expression over time.

Protocol 2: Ex Vivo MDSC Differentiation Assay

Objective: To validate the physiological relevance of the in vitro pro-differentiation findings. Causality & Rationale: Cell lines often harbor heavily mutated kinase networks. Validating the ERK-driven differentiation in primary cells ensures the compound's mechanism translates to complex physiological environments.

Step-by-Step Methodology:

  • Isolation: Isolate MDSCs from the spleens of 4T1 tumor-bearing mice using CD11b+ Magnetic-Activated Cell Sorting (MACS).

  • Ex Vivo Treatment: Culture isolated MDSCs with 100 nM imidazo[1,2-b]pyrazole-7-carboxamide for 24 hours.

  • Phenotypic Validation: Assess the transition of CD11b+/Ly6C+ (monocytic) and CD11b+/Ly6G+ (granulocytic) populations via flow cytometry. Self-Validation Step: Include a concurrent Annexin V / Propidium Iodide (PI) stain. True differentiation-coupled apoptosis will show a sequential progression from marker shift (differentiation) to Annexin V positivity (early apoptosis), rather than immediate PI positivity (necrosis/direct toxicity).

Workflow Culture 1. Cell Culture & Starvation Treatment 2. Compound Treatment Culture->Treatment Split Treatment->Split Flow 3a. Phospho-Flow (Single-cell pERK) Split->Flow WB 3b. Western Blot (Total/pERK Ratio) Split->WB Data 4. Causality Analysis Flow->Data WB->Data

Fig 2. Self-validating experimental workflow for quantifying ERK phosphorylation dynamics.

Conclusion & Future Perspectives

The imidazo[1,2-b]pyrazole class defies the traditional "one-target, one-effect" model of kinase pharmacology. By acting as an ERK inhibitor in hyperactive oncogenic environments (e.g., angiogenesis, BRAF-mutant melanoma) and as a transient ERK activator in differentiation-blocked myeloid cells, this scaffold offers a highly nuanced approach to targeted therapy. Future drug development should leverage these context-dependent mechanisms, utilizing robust, single-cell kinetic profiling to fully map the therapeutic window of these compounds.

References

  • Kotogány, E., et al. (2020). "Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells." International Journal of Molecular Sciences. 1

  • MDPI (2021). "New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways." Molecules. 2

  • MDPI (2025). "Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma." International Journal of Molecular Sciences. 3

Sources

Methodological & Application

Application Note: High-Throughput Synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1H-imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry, particularly within oncology and kinase inhibitor discovery (e.g., IGF-1R, Aurora kinase inhibitors). The 5,5-fused bicyclic system offers a rigid framework that mimics the purine core of ATP, making it an ideal template for designing type I and type II kinase inhibitors.

This application note details a robust, modular synthetic workflow for generating a 1H-imidazo[1,2-b]pyrazole-7-carboxamide library. Unlike traditional linear syntheses, this protocol leverages the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to assemble the core, followed by a high-efficiency parallel amide coupling strategy. This approach maximizes diversity at three distinct vectors (R1, R2, R3) while maintaining high atom economy and reproducibility.

Key Advantages of This Protocol
  • Modularity: Independent variation of substituents at C-2, C-3, and the C-7 amide.

  • Scalability: Validated from milligram (library) to gram (lead optimization) scales.

  • Purification Efficiency: Optimized for Solid-Phase Extraction (SPE) workups, reducing the need for column chromatography in high-throughput settings.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected into two primary phases:

  • Core Assembly: A GBB three-component condensation between a 3-aminopyrazole-4-carboxylate, an aldehyde, and an isocyanide.

  • Library Diversification: Hydrolysis of the C-7 ester followed by parallel amide coupling.

Experimental Workflow Diagram

G cluster_0 Diversity Vectors Start Starting Materials (Ethyl 3-aminopyrazole-4-carboxylate) GBB Step 1: GBB Reaction (Core Assembly) Start->GBB Inter1 Intermediate A (Ethyl imidazo[1,2-b]pyrazole-7-carboxylate) GBB->Inter1 Sc(OTf)3 or HClO4 Hydrolysis Step 2: Saponification (LiOH/THF) Inter1->Hydrolysis Acid Intermediate B (Core Carboxylic Acid) Hydrolysis->Acid Coupling Step 3: Parallel Amide Coupling (HATU/DIPEA) Acid->Coupling Library Final Library (7-Carboxamide Derivatives) Coupling->Library Aldehyde Aldehydes (R1) Aldehyde->GBB Isocyanide Isocyanides (R2) Isocyanide->GBB Amines Diverse Amines (R3) Amines->Coupling

Caption: Modular synthetic workflow for 1H-imidazo[1,2-b]pyrazole-7-carboxamide library generation, highlighting three points of diversity introduction.

Detailed Experimental Protocols

Phase 1: Core Scaffold Synthesis (GBB Reaction)

Objective: Synthesis of ethyl 2,3-disubstituted-1H-imidazo[1,2-b]pyrazole-7-carboxylate. Mechanism: The reaction proceeds via Schiff base formation followed by [4+1] cycloaddition with the isocyanide.

Materials & Reagents
ComponentSpecificationRole
Amine Ethyl 3-amino-1H-pyrazole-4-carboxylateCore Scaffold Precursor
Aldehyde Diverse Aryl/Alkyl Aldehydes (1.1 equiv)R1 Diversity Input
Isocyanide Diverse Isocyanides (1.1 equiv)R2 Diversity Input
Catalyst Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)Lewis Acid Catalyst
Solvent Methanol (MeOH)Solvent (Protic preferred)
Protocol Steps
  • Preparation: In a microwave-compatible vial (e.g., 5 mL), dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol, 155 mg) in MeOH (3 mL).

  • Addition: Add the selected Aldehyde (1.1 mmol) and Isocyanide (1.1 mmol) sequentially.

  • Catalysis: Add Sc(OTf)₃ (0.05 mmol, 25 mg). Note: Perchloric acid (HClO₄, 20 mol%) can be used as a cost-effective alternative, though Sc(OTf)₃ generally provides cleaner profiles for electron-deficient aldehydes.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100 °C for 20 minutes . Alternatively, heat at reflux for 4–6 hours if microwave is unavailable.

  • Workup (Precipitation Method): Cool to room temperature. Many derivatives precipitate spontaneously. Filter the solid and wash with cold MeOH.

  • Workup (SCX Method - Recommended for Library): If no precipitate forms, load the reaction mixture onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (3 volumes) to remove non-basic impurities (unreacted aldehyde/isocyanide).

    • Elute product with 2M NH₃ in MeOH.

    • Concentrate in vacuo.

Validation Criteria:

  • LC-MS: Target mass [M+H]⁺. Purity >90% required to proceed.

  • NMR: Disappearance of aldehyde proton (~10 ppm) and appearance of imidazole C-H or substituents.

Phase 2: Scaffold Activation (Ester Hydrolysis)

Objective: Conversion of the ethyl ester to the free carboxylic acid for amide coupling.

Protocol Steps
  • Dissolution: Dissolve the ester intermediate (from Phase 1) in a 1:1 mixture of THF:Water (0.2 M concentration).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Reaction: Stir at 60 °C for 2 hours . Monitor by LC-MS for complete consumption of the ester.

  • Isolation:

    • Cool to room temperature.[1][2][3]

    • Acidify carefully to pH ~3-4 using 1M HCl. The carboxylic acid typically precipitates.

    • Filter the solid, wash with water, and dry under vacuum.

    • Note: If the acid is water-soluble, perform an extraction with EtOAc/n-Butanol (9:1).

Phase 3: Library Diversification (Parallel Amide Coupling)

Objective: High-throughput coupling of the core acid with a diverse set of amines to generate the final 7-carboxamide library.

Materials & Reagents
ComponentSpecificationRole
Coupling Agent HATU (1.2 equiv)High-efficiency uronium reagent
Base DIPEA (3.0 equiv)Hunig's Base
Solvent DMF (Anhydrous)Polar aprotic solvent
Amines Diverse 1°/2° Amines (1.2 equiv)R3 Diversity Input
Protocol Steps (96-Well Plate Format)
  • Master Mix Preparation: Prepare a stock solution of the Core Carboxylic Acid (0.1 M) and DIPEA (0.3 M) in DMF.

  • Dispensing: Aliquot 500 µL of the Master Mix (50 µmol acid) into each well of a 96-well deep-well plate.

  • Amine Addition: Add 1.2 equiv of unique amines to respective wells (as 0.5 M stock solutions in DMF).

  • Activation: Add 1.2 equiv of HATU (as 0.5 M stock in DMF) to each well.

  • Incubation: Seal the plate and shake at room temperature for 4 hours .

  • Quenching: Add 50 µL of water to quench unreacted HATU.

  • Purification (High-Throughput):

    • Option A (Reverse Phase HPLC): Inject directly onto prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Option B (SPE Carbonate): Pass reaction mixture through a carbonate-functionalized SPE cartridge to trap excess acid and HOBt/byproducts. Collect flow-through.

Quality Control & Troubleshooting

QC Specifications
  • Purity: >95% by UV (254 nm).

  • Identity: HRMS confirmation within 5 ppm.

  • Solubility: Assess in DMSO (10 mM stock).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield in GBB (Phase 1) Steric hindrance of IsocyanideIncrease catalyst loading to 10% Sc(OTf)₃; increase temp to 120 °C (MW).
Incomplete Hydrolysis (Phase 2) Poor solubility of esterAdd MeOH to the solvent system (THF:MeOH:Water 1:1:1).
Racemization (Phase 3) High base concentrationEnsure DIPEA is added before HATU; keep reaction at RT.
Product stuck on SCX Product is too basic/lipophilicUse 7M NH₃ in MeOH or add 10% DCM to the elution solvent.

References

  • Synthesis and cytotoxic characterization of imidazo[1,2-b]pyrazole-7-carboxamides. Source: Arch.[4] Pharm. (Weinheim), 2018.[4][5] Context: Primary reference for the 7-carboxamide library design and biological relevance.

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Source: Beilstein J. Org.[1] Chem., 2014.[1] Context: Detailed optimization of the GBB reaction conditions (catalysts, solvents) for this specific scaffold.

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Source: Chem. Sci., 2013. Context: Advanced methods for functionalizing the ring system if further diversity beyond the GBB/Amide coupling is required.

  • Groebke-Blackburn-Bienaymé Reaction (GBB) - Portal. Source: Organic Chemistry Portal. Context: General mechanism and scope of the GBB multicomponent reaction.

Sources

In vitro cytotoxicity assays for imidazo[1,2-b]pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized In Vitro Cytotoxicity Profiling of Imidazo[1,2-b]pyrazole Derivatives


), selectivity analysis, and mechanistic validation of imidazo[1,2-b]pyrazole scaffolds.

Executive Summary

Imidazo[1,2-b]pyrazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through kinase inhibition (e.g., CDK2, MAPK) and tubulin polymerization interference. However, their specific physicochemical properties—namely high lipophilicity and potential intrinsic fluorescence—pose unique challenges in standard colorimetric and fluorometric assays.

This guide provides a validated workflow to accurately characterize these derivatives. Unlike generic protocols, this document addresses specific interference mechanisms common to this chemical class, ensuring data integrity in Hit-to-Lead (H2L) optimization.

Critical Pre-Assay Considerations

Before initiating biological testing, three "silent variables" specific to imidazo[1,2-b]pyrazoles must be controlled to prevent false positives.

A. Solubility & Precipitation

These derivatives are often poorly soluble in aqueous media. "Crashing out" in the culture well is the #1 cause of erratic


 curves.
  • Solvent: Dissolve stock in 100% DMSO (anhydrous).

  • Limit: Final DMSO concentration on cells must be

    
     (v/v).
    
  • Visual Check: Inspect wells under 10x microscopy immediately after treatment. Crystalline precipitates will scatter light, artificially inflating absorbance readings in non-lytic assays.

B. Intrinsic Fluorescence (Autofluorescence)

Many imidazo[1,2-b]pyrazoles function as "push-pull" dyes. They may emit in the blue/green spectrum (400–550 nm) upon excitation.

  • Risk: This overlaps with FITC/Annexin V and some resorufin-based viability signals.

  • Mitigation: Always run a "Compound-Only" control (cells + compound, no stain) in flow cytometry.

C. Chemical Reductants

The hydrazine-derived moieties in some precursors can non-enzymatically reduce tetrazolium salts (MTT), leading to false viability signals.

  • Recommendation: Use WST-8 (CCK-8) or Resazurin, which are less prone to this artifact than MTT.

Experimental Workflows & Diagrams

Workflow 1: Compound Handling & Serial Dilution

Standardizing the dilution process is critical to maintain the DMSO constant.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution (1:2 or 1:3) Media Working Solution (2x Conc. in Media) Inter->Media 1:100 Dilution (Reduces DMSO to 1%) Cells Assay Plate (Final 1x Conc.) Media->Cells Add 1:1 to Cells (Final DMSO 0.5%)

Figure 1: Two-step dilution scheme to prevent "shock precipitation" and ensure constant solvent concentration across the dose-response curve.

Protocol 1: Metabolic Viability Screening (CCK-8 Assay)

Objective: Determine


 values based on mitochondrial dehydrogenase activity.
Why CCK-8?  Unlike MTT, WST-8 produces a water-soluble formazan, eliminating the solubilization step which often dislodges semi-adherent cells treated with kinase inhibitors.
Materials
  • Reagent: Cell Counting Kit-8 (WST-8).

  • Cell Lines: MCF-7 (Breast), A375 (Melanoma), or HepG2 (Liver).

  • Plate: 96-well clear, flat-bottom tissue culture plate.

Step-by-Step Procedure
  • Seeding: Plate cells at optimized density (e.g., 3,000–5,000 cells/well) in

    
     media. Incubate 24h for attachment.
    
    • Expert Tip: Leave perimeter wells empty (fill with PBS) to minimize edge effects.

  • Treatment:

    • Prepare compounds per Figure 1 .

    • Add

      
       of 
      
      
      
      compound solution to wells (Final Vol:
      
      
      ).
    • Controls:

      • Vehicle Control: 0.5% DMSO in media.

      • Positive Control:[1] Doxorubicin or Staurosporine (

        
        ).
        
      • Blank: Media + CCK-8 (no cells).

  • Incubation: Culture for 48h or 72h at

    
    .
    
  • Readout:

    • Add

      
       CCK-8 reagent per well.
      
    • Incubate 1–4 hours (check color development periodically).

    • Measure Absorbance at 450 nm (Ref: 650 nm).

Data Validation (Self-Check)
  • Calculate

    
    -factor for the plate. If 
    
    
    
    , the assay is invalid.
  • Interference Check: If a well with high drug concentration is darker than the Vehicle Control immediately after adding CCK-8, the compound is chemically reducing the dye.

Protocol 2: Membrane Integrity (LDH Release)

Objective: Distinguish between cytostasis (growth arrest, common with CDK inhibitors) and cytotoxicity (necrosis/lysis).

Methodology
  • Supernatant Collection: After drug treatment (from Protocol 1), transfer

    
     of culture supernatant to a new clear plate.
    
  • Reaction: Add

    
     LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).
    
  • Incubation: 30 mins at Room Temp (Protect from light).

  • Stop: Add

    
     Stop Solution (Acetic acid or HCl).
    
  • Measure: Absorbance at 490 nm.

Interpretation:

  • High CCK-8 signal + Low LDH = Healthy .

  • Low CCK-8 signal + Low LDH = Cytostatic (Growth Arrest).

  • Low CCK-8 signal + High LDH = Cytotoxic (Necrosis/Late Apoptosis).

Protocol 3: Mechanistic Profiling (Flow Cytometry)

Objective: Confirm Apoptosis (Annexin V) vs. Necrosis (PI) and assess Cell Cycle arrest. Critical Warning: Imidazo[1,2-b]pyrazoles may fluoresce.

Workflow Diagram: Mechanism of Action

MOA Drug Imidazo[1,2-b]pyrazole Target1 Target: CDK2/Cyclin E Drug->Target1 Target2 Target: Tubulin Drug->Target2 Effect1 G1/S Phase Arrest Target1->Effect1 Effect2 G2/M Phase Arrest Target2->Effect2 Outcome Apoptosis (Annexin V+) Effect1->Outcome Effect2->Outcome

Figure 2: Potential signaling pathways. CDK inhibition typically leads to G1/S arrest, while tubulin interference causes G2/M arrest.

Gating Strategy for Fluorescent Compounds
  • Tube A: Unstained Cells (Autofluorescence baseline).

  • Tube B: Cells + Compound (No Stain). Critical Step.

    • If Tube B shifts in the FITC/PE channel compared to Tube A, you must compensate or switch fluorophores (e.g., use APC-Annexin V instead of FITC).

  • Tube C: Cells + Compound + Annexin V + PI.

Data Presentation & Analysis

Report quantitative data using the following table structure to facilitate cross-compound comparison.

Compound ID

(Cancer Line)


(Normal Line)

Selectivity Index (SI)Mechanism (Flow Cytometry)
IP-01



G2/M Arrest
IP-02



Apoptosis (Early)
Doxorubicin



Non-specific
  • Selectivity Index (

    
    ): 
    
    
    
    . An
    
    
    is generally considered a promising safety window for lead candidates.

References

  • Al-Harbi, S. A., et al. (2024). "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." RSC Advances.

  • Gelis, C., et al. (2014). "New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis." European Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Riss, T. L., et al. (2016). "Cell Viability Assays: Assay Guidance Manual." Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • BenchChem Technical Support. (2025). "Managing Small Molecule Interference in Biochemical Assays." BenchChem Application Notes.

Sources

Solubilizing 1H-Imidazo[1,2-b]pyrazole-7-carboxamide for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Strategies for 1H-Imidazo[1,2-b]pyrazole-7-carboxamide in Cell Culture Systems

Executive Summary & Chemical Context

The 1H-Imidazo[1,2-b]pyrazole-7-carboxamide scaffold is a privileged structure in medicinal chemistry, increasingly utilized as a bio-isostere for indole in kinase inhibitors (e.g., IGF-1R, CDK) and anticancer agents. While this fused heterocyclic system offers excellent target binding affinity due to its planar geometry and hydrogen-bonding capability, these same features create significant solubility challenges in biological assays.

The Solubility Paradox: The 7-carboxamide moiety acts as both a hydrogen bond donor and acceptor. When combined with the planar aromatic core, this molecule exhibits high crystal lattice energy (strong intermolecular


-

stacking and H-bond networks). Consequently, it behaves as "brick dust"—poorly soluble in water and prone to rapid precipitation ("crashing out") when high-concentration organic stocks are introduced to aqueous cell culture media.

This guide details two validated protocols to solubilize this scaffold, ensuring bioavailability and data reproducibility.

Physicochemical Assessment & Solvent Limits

Before formulation, the experimental constraints must be defined. The table below summarizes the solvent tolerance for standard mammalian cell lines (e.g., HEK293, HeLa, MCF-7).

Table 1: Solvent Compatibility Matrix for Cell Culture

Solvent / VehicleStock Conc.[1][2][3] PotentialMax Final Conc.[1][3][4] (v/v)Toxicity MechanismRecommended Use
DMSO (Dimethyl Sulfoxide) High (10–100 mM)< 0.1% - 0.5%Membrane poration; differentiation induction.Standard. Primary method for screening.
Ethanol (Absolute) Moderate< 0.1%Protein denaturation; signaling interference.Avoid if possible; use only as co-solvent.
PEG-400 Moderate< 1.0%Osmotic stress at high conc.Co-solvent. Use to stabilize DMSO stocks.
HP-

-Cyclodextrin
Low (requires complexation)< 5–10%Cholesterol depletion (at high conc).Advanced. Best for high-dose or in vivo mimicry.

Protocol A: The "Step-Down" DMSO Dilution (Standard)

Application: Routine IC50 screening (


 final concentration).
Rationale:  Direct addition of 100% DMSO stock to media causes a massive polarity shock, instantly precipitating the hydrophobic carboxamide. This protocol uses an intermediate dilution to buffer that shock.
Reagents:
  • Compound: 1H-Imidazo[1,2-b]pyrazole-7-carboxamide (>95% purity).

  • Solvent: Anhydrous DMSO (Cell Culture Grade).

  • Media: Complete cell culture media (pre-warmed to 37°C).

Step-by-Step Procedure:
  • Primary Stock Preparation (10 mM):

    • Weigh the solid compound into a glass vial (avoid plastic initially to prevent sorption).

    • Add anhydrous DMSO to achieve exactly 10 mM.

    • Critical: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5–10 minutes until visually clear.

  • The "Intermediate" Dilution (100x Concentrate):

    • Do not add the 10 mM stock directly to the cells.

    • Prepare an intermediate plate (e.g., a V-bottom 96-well plate) containing media (or PBS).

    • Dilute the 10 mM stock 1:10 into this intermediate plate (e.g., 10

      
      L stock + 90 
      
      
      
      L Media).
    • Result: 1 mM compound in 10% DMSO.

    • Observation: Check for turbidity immediately. If cloudy, proceed to Protocol B .

  • Final Dosing:

    • Transfer the intermediate solution to the cell culture plate at a 1:100 dilution.

    • Final Conditions: 10

      
      M compound in 0.1% DMSO.
      
  • The "Crystal Check" (Mandatory QC):

    • Place the dosed plate under an inverted phase-contrast microscope (20x or 40x).

    • Look for dark, needle-like structures or amorphous debris between cells.

    • Rule: If crystals are visible, the effective concentration is unknown. Data must be rejected.

Protocol B: Cyclodextrin Complexation (Advanced)

Application: High concentration assays (


) or when DMSO toxicity is unacceptable.
Rationale:  Hydroxypropyl-

-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic imidazo-pyrazole core, shielding it from the aqueous environment while maintaining solubility.
Reagents:
  • HP-

    
    -CD (Cell Culture Grade).
    
  • Sterile Water or PBS.

Step-by-Step Procedure:
  • Vehicle Preparation:

    • Prepare a 20% (w/v) stock solution of HP-

      
      -CD in PBS. Filter sterilize (0.22 
      
      
      
      m).
  • Compound Dissolution:

    • Dissolve the specific amount of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide in a minimal volume of acetone or methanol (volatile solvent) in a glass vial.

    • Evaporate the solvent under a nitrogen stream to leave a thin film of the compound on the glass walls.

  • Complexation:

    • Add the 20% HP-

      
      -CD solution to the vial containing the compound film.
      
    • Sonicate at 37°C for 30–60 minutes. Shake at 200 rpm overnight at room temperature.

    • Outcome: The solution should be clear.

  • Dosing:

    • Add this aqueous complex directly to the cell media. The final cyclodextrin concentration should remain below 0.5–1% to avoid cholesterol extraction from cell membranes.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization, ensuring researchers choose the correct path based on their concentration requirements.

G Start Solid 1H-Imidazo[1,2-b] pyrazole-7-carboxamide DMSO_Stock Prepare 10mM Stock (100% Anhydrous DMSO) Start->DMSO_Stock Check_Conc Required Final Conc? DMSO_Stock->Check_Conc Low_Conc Low (< 10 µM) Check_Conc->Low_Conc Standard High_Conc High (> 10 µM) or DMSO Sensitive Check_Conc->High_Conc Difficult Step_Down Step-Down Dilution (Intermediate 10% DMSO) Low_Conc->Step_Down Cyclodextrin Protocol B: HP-β-CD Complexation High_Conc->Cyclodextrin Media_Add Add to Cell Media (Final DMSO < 0.1%) Step_Down->Media_Add Cyclodextrin->Media_Add QC_Check QC: Microscopy Check (Needles/Precipitate?) Media_Add->QC_Check Valid Valid Assay Proceed to Readout QC_Check->Valid Clear Invalid INVALID DATA Re-optimize / Use Protocol B QC_Check->Invalid Precipitate

Figure 1: Decision tree for solubilizing hydrophobic carboxamide scaffolds in cell culture.

Troubleshooting & Self-Validation

Symptom: "The compound crashed out immediately upon adding to media."

  • Cause: The "Solvent Shift" was too aggressive. The water molecules in the media stripped the DMSO shell faster than the compound could disperse.

  • Solution: Use the Intermediate Dilution (Protocol A, Step 2). Alternatively, warm the media to 37°C before addition; cold media accelerates precipitation.

Symptom: "Cells in the vehicle control look unhealthy."

  • Cause: DMSO toxicity.[4]

  • Solution: Ensure the final DMSO concentration is < 0.1%. If using Protocol B, ensure HP-

    
    -CD is < 1%.
    

Symptom: "Variable IC50 data between replicates."

  • Cause: Micro-precipitation. The compound is not truly dissolved but exists as a suspension of nano-crystals.

  • Validation: Use Nephelometry (turbidity measurement) or centrifugation (spin the media at 13,000g for 10 mins and HPLC the supernatant to verify actual concentration).

References

  • Demjén, A., et al. (2018). "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides."[5][6] Archiv der Pharmazie, 351(7), e1800066.

  • LifeTein. (2023). "DMSO Usage in Cell Culture: A Guide to Safe and Effective Use." LifeTein Technical Support.

  • Eppendorf. (2022). "Cell Culture FAQ: How does DMSO affect your cells?" Eppendorf Application Notes.

  • BenchChem. (2025).[7] "An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole." BenchChem Compound Guides.

Sources

CD11b and CD14 expression markers in imidazo-pyrazole treated cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Quantifying Myeloid Differentiation: Analysis of CD11b and CD14 Expression in Imidazo-Pyrazole Treated Cells by Flow Cytometry

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of cellular differentiation in response to imidazo-pyrazole compounds. We present a detailed protocol for inducing differentiation in the HL-60 human promyelocytic leukemia cell line, a well-established model for myeloid differentiation, and quantifying the subsequent changes in the expression of key surface markers, CD11b and CD14, using flow cytometry. The methodologies described herein are grounded in established principles of cell biology and immunology, offering a robust framework for screening and characterizing novel therapeutic agents.

Introduction: The "Why" Behind the Markers and the Model

Myeloid cells, encompassing monocytes, macrophages, and granulocytes, are central players in both innate immunity and inflammatory processes. The differentiation of immature myeloid progenitors into mature, functional cells is a tightly regulated process characterized by distinct changes in morphology and cell surface protein expression. Among the most critical markers of this maturation are CD11b and CD14.

  • CD11b (Integrin alpha M, Mac-1): This adhesion molecule is a component of the complement receptor 3 (CR3) and is crucial for cell adhesion, migration, and phagocytosis.[1] Its expression significantly increases as myeloid cells mature, making it a reliable marker for both granulocytic and monocytic differentiation.[2][3][4]

  • CD14: This protein acts as a co-receptor for the detection of bacterial lipopolysaccharide (LPS).[5] It is highly expressed on mature monocytes and macrophages and serves as a key indicator of monocytic lineage differentiation.[6][7][8]

Imidazo-pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[9][10][11][12][13] Notably, specific imidazo[1,2-b]pyrazole-7-carboxamide derivatives have been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those from acute myeloid leukemia (AML).[14] This induction of differentiation is accompanied by a marked increase in CD11b expression.[14]

Therefore, analyzing the expression of CD11b and CD14 provides a quantitative and high-throughput method to assess the potential of novel imidazo-pyrazole compounds to act as differentiation-inducing agents, a promising therapeutic strategy for certain leukemias and for modulating immune responses.

The Model System: HL-60 Cells The HL-60 human promyelocytic leukemia cell line is an invaluable in vitro model for studying myeloid differentiation.[15] These suspension cells can be induced to differentiate along either the granulocytic lineage (by agents like dimethylsulfoxide (DMSO) or all-trans retinoic acid (ATRA)) or the monocytic/macrophagic lineage (by agents like Phorbol 12-myristate 13-acetate (PMA)).[15][16] This plasticity makes HL-60 cells an ideal system for evaluating the lineage-specific effects of investigational compounds like imidazo-pyrazoles.

Experimental Design & Workflow

A successful experiment relies on a logical flow and the inclusion of proper controls. This workflow ensures that the observed effects are attributable to the imidazo-pyrazole treatment and that the assay is performing correctly.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_stain Phase 3: Staining cluster_acq Phase 4: Analysis C Culture HL-60 Cells S Seed Cells & Apply Treatments: - Untreated Control - Vehicle Control - Positive Control (e.g., DMSO) - Imidazo-Pyrazole C->S T Prepare Imidazo-Pyrazole & Control Compounds T->S I Incubate for 48-96 hours S->I H Harvest & Wash Cells I->H B Fc Receptor Block H->B St Stain with Antibodies: - Viability Dye - Anti-CD11b & Anti-CD14 - Isotype Controls B->St A Acquire Data on Flow Cytometer St->A D Data Analysis: - Gating Strategy - Quantify % Positive Cells - Measure MFI A->D R Report & Interpret Results D->R

Figure 1: A schematic of the experimental workflow, from cell preparation to final data interpretation.

Materials and Reagents

Proper preparation and quality of reagents are paramount for reproducible results.

Reagent / Material Supplier (Example) Catalog Number (Example) Scientist's Note
HL-60 Cell LineATCCCCL-240Ensure cells are from a reputable source and at a low passage number to maintain differentiation potential.
RPMI-1640 MediumGibco11875093Standard growth medium for HL-60 cells.
Fetal Bovine Serum (FBS)Gibco26140079Use heat-inactivated FBS to destroy complement proteins. Lot-to-lot variability can exist; test new lots.
Penicillin-StreptomycinGibco15140122Prevents bacterial contamination.
Imidazo-pyrazole CompoundN/AN/ADissolve in an appropriate vehicle (e.g., DMSO) to create a concentrated stock solution.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Vehicle for the test compound and a positive control for granulocytic differentiation.[17][18]
Flow Cytometry Staining BufferThermo Fisher00-4222-26Contains sodium azide and a protein source (e.g., BSA) to prevent non-specific binding and maintain cell viability.
Human Fc BlockBD Biosciences564220Crucial for preventing non-specific antibody binding to Fc receptors on myeloid cells.
Fixable Viability DyeThermo FisherL34975Allows for the exclusion of dead cells from analysis, which can non-specifically bind antibodies.
FITC Anti-Human CD11bBioLegend301304Select fluorochromes with minimal spectral overlap.
PE Anti-Human CD14BioLegend301804Ensure antibody clones are validated for flow cytometry.
FITC & PE Isotype ControlsBioLegend400108, 400112Essential for setting gates and determining background fluorescence.
96-well U-bottom platesCorning3799Ideal for high-throughput staining and washing.
Flow CytometerBD, Beckman CoulterN/AMust have the appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PE).

Detailed Experimental Protocol

Part 1: Cell Culture and Treatment
  • Maintain HL-60 Cells: Culture HL-60 cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.[16]

    • Scientist's Note: Do not allow cells to exceed this density, as overgrowth can lead to spontaneous differentiation and reduced responsiveness to inducing agents.

  • Prepare Treatment Plates: Seed 2 x 10⁵ cells in 1 mL of culture medium per well in a 24-well plate.

  • Prepare Compounds:

    • Imidazo-pyrazole: Prepare a serial dilution of your test compound. A typical starting range might be 0.1 µM to 10 µM.

    • Vehicle Control: Use the same final concentration of the solvent (e.g., DMSO) as used for the highest concentration of the test compound. This is typically ≤0.1%.

    • Positive Control: Prepare a 1.25% DMSO solution in culture medium for inducing granulocytic differentiation.[16]

    • Negative Control: Use untreated cells (medium only).

  • Treat Cells: Add the prepared compounds to the appropriate wells.

  • Incubate: Culture the plates for 72-96 hours at 37°C and 5% CO₂. The optimal time should be determined empirically for your specific compound.

Part 2: Flow Cytometry Staining

This protocol is optimized for a 96-well U-bottom plate.

  • Harvest Cells: Gently resuspend the cells in the 24-well plate and transfer ~200 µL (approx. 2-5 x 10⁵ cells) from each condition to a corresponding well in a 96-well U-bottom plate.

  • Wash: Centrifuge the plate at 400 x g for 4 minutes at 4°C. Discard the supernatant by gently inverting the plate.

  • Viability Staining: Resuspend the cell pellets in 100 µL of PBS containing a fixable viability dye (prepared according to the manufacturer's instructions). Incubate for 20 minutes at 4°C, protected from light.

  • Wash: Add 100 µL of Flow Cytometry Staining Buffer to each well and centrifuge as in step 2. Discard the supernatant.

  • Fc Block: Resuspend the pellets in 50 µL of Staining Buffer containing Human Fc Block. Incubate for 10 minutes at 4°C.[19]

    • Scientist's Note: Do not wash the cells after this step. Proceed directly to antibody staining. This ensures Fc receptors remain blocked.

  • Antibody Staining: Add 50 µL of the antibody cocktail (containing pre-titrated amounts of anti-CD11b and anti-CD14 antibodies) or the corresponding isotype controls to the appropriate wells.

  • Incubate: Incubate for 30 minutes at 4°C, protected from light.[20]

  • Final Washes: Wash the cells twice with 200 µL of Staining Buffer per well, centrifuging at 400 x g for 4 minutes at 4°C between washes.

  • Resuspend for Acquisition: After the final wash, resuspend the cell pellets in 200 µL of Staining Buffer. The samples are now ready for analysis on a flow cytometer.

Data Acquisition and Analysis

Gating Strategy

A sequential gating strategy is essential to isolate the target population and obtain clean, interpretable data.

G P1 Plot 1: FSC-A vs SSC-A G1 Gate on 'All Cells' P1->G1 Identify cell population P2 Plot 2: FSC-A vs FSC-H G1->P2 G2 Gate on 'Singlets' P2->G2 Exclude doublets P3 Plot 3: FSC-A vs Viability Dye G2->P3 G3 Gate on 'Live Cells' P3->G3 Exclude dead cells P4 Plot 4: CD11b vs CD14 G3->P4 G4 Quadrant Gates based on Isotype Controls P4->G4 Quantify marker expression

Figure 2: A logical flow diagram for the gating strategy used in the flow cytometry data analysis.

  • Gate 1: Cells of Interest: Use a Forward Scatter (FSC-A) versus Side Scatter (SSC-A) plot to identify the main cell population and exclude debris.

  • Gate 2: Singlets: Use an FSC-Area (FSC-A) versus FSC-Height (FSC-H) plot to exclude cell doublets or aggregates.

  • Gate 3: Live Cells: From the singlet population, use a histogram or a plot of FSC-A vs. the viability dye channel to gate on the dye-negative (live) population.

  • Gate 4: Marker Expression: On a final plot of CD11b versus CD14, use the isotype control samples to set quadrant gates that define the negative population. Apply these gates to the fully stained samples to determine the percentage of cells that are CD11b+, CD14+, or double-positive.

Expected Results and Data Presentation

The results can be effectively summarized by quantifying both the percentage of positive cells and the Mean Fluorescence Intensity (MFI), which reflects the expression level per cell.

Table 2: Example Data from HL-60 Cells Treated for 96 Hours

Treatment Condition % Live Cells % CD11b Positive CD11b MFI % CD14 Positive CD14 MFI Observations
Untreated95.2%< 5%150< 2%80Baseline expression is very low on undifferentiated cells.[2]
Vehicle (0.1% DMSO)94.8%< 5%165< 2%85No significant change from untreated control.
Positive Control (1.25% DMSO)88.1%> 70%2,500< 5%110Strong induction of CD11b, consistent with granulocytic differentiation.[17]
Imidazo-pyrazole (1 µM)90.5%45.6%1,80022.3%950Compound induces a mixed population with notable increases in both CD11b and CD14, suggesting potential for both granulocytic and monocytic differentiation.
Imidazo-pyrazole (5 µM)75.3%68.2%3,10048.9%1,600Dose-dependent increase in marker expression. The decrease in viability may indicate differentiation-coupled apoptosis.[14]

Note: The data presented above are for illustrative purposes only and will vary based on the specific imidazo-pyrazole compound, concentration, and incubation time.

Troubleshooting

Problem Potential Cause Solution
High background staining Insufficient washing; Non-specific antibody binding; Dead cells present.Increase wash steps; Ensure Fc block was used; Check viability gate to ensure only live cells are analyzed.
Weak or no signal Antibody concentration too low; Cells not differentiated; Fluorochrome degradation.Titrate antibodies to determine optimal concentration; Confirm positive control (e.g., DMSO) is working; Store antibodies properly and protect from light.
High cell death Compound is cytotoxic; Culture conditions are suboptimal.Perform a dose-response curve to find a non-toxic concentration; Check incubator CO₂ and temperature, and ensure media is fresh.
Poor population separation Instrument settings incorrect; Compensation not set properly.Adjust PMT voltages to place the negative population on scale; Run single-stain compensation controls for all fluorochromes used.

References

  • Induced Differentiation of U937 Cells by 1,25-dihydroxyvitamin D3 Involves Cell Cycle Arrest in G1 That Is Preceded by a Transient Proliferative Burst and an Increase in Cyclin Expression. Blood, American Society of Hematology. [Link]

  • Mechanisms of differentiation of U937 leukemic cells induced by GM-CSF and 1,25(OH)2 vitamin D3. PubMed. [Link]

  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. PMC. [Link]

  • Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS. [Link]

  • Protein kinase C-mediated regulation of the expression of CD14 and CD11/CD18 in U937 cells. PubMed. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. PMC. [Link]

  • Differentiation-linked expression of cell surface markers on HL-60 leukemic cells. PubMed. [Link]

  • Differentiation-Linked Expression of Cell Surface Markers on HL-60 Leukemic Cells. Researcher.Life. [Link]

  • Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. PubMed. [Link]

  • IL-6-stimulated CD11b+CD14+HLA-DR− myeloid-derived suppressor cells, are associated with progression and poor prognosis in squamous cell carcinoma of the esophagus. PMC. [Link]

  • Myeloid cell differentiation in response to calcitriol for expression CD11b and CD14 is regulated by myeloid zinc finger-1 protein downstream of phosphatidylinositol 3-kinase. PubMed. [Link]

  • Protocol for the differentiation of HL-60 cells into a neutrophil-like state. PMC. [Link]

  • CD11b and CD14 expression in U937 cells incubated for 120 h in the presence of... ResearchGate. [Link]

  • Differentiation of U-937 Monocytes to Macrophage-Like Cells Polarized into M1 or M2 Phenotypes According to... CORE. [Link]

  • Differentiation of HL‑60 cells in serum‑free hematopoietic cell media enhances the production of neutrophil extracellular traps. Spandidos Publications. [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. [Link]

  • Different membrane expression of CD11b and CD 14 on blood neutrophils following in vivo administration of myeloid growth factors. Scilit. [Link]

  • CD11b Blockade Ameliorates Myocardial Ischemia/Reperfusion Injury by Reducing Neutrophil and Monocyte Infiltration. Journal of the American Heart Association. [Link]

  • A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PMC. [Link]

  • CD11b: Macrophages and Microglia Marker. Assay Genie. [Link]

  • Imidazo[1,2- b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. PubMed. [Link]

Sources

Application Note: One-Pot Synthesis of Imidazo[1,2-b]pyrazole-7-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the one-pot synthesis of imidazo[1,2-b]pyrazole-7-carboxamides , a privileged scaffold in medicinal chemistry known for its potent kinase inhibitory activity (e.g., IRAK4, anticancer applications). The method utilizes the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2][3] This approach condenses a 3-aminopyrazole-4-carboxamide derivative, an aldehyde, and an isocyanide in the presence of a Brønsted or Lewis acid catalyst.[4]

Unlike traditional multi-step linear syntheses, this protocol offers high atom economy, reduced solvent waste, and the ability to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies.

Scientific Background & Mechanism[7][8]

The Scaffold

The imidazo[1,2-b]pyrazole core is a 5,5-fused heterocyclic system. The "7-carboxamide" substitution is critical for biological activity, often serving as a hydrogen bond donor/acceptor motif in the ATP-binding pockets of kinase enzymes.

Reaction Mechanism (GBB-3CR)

The reaction proceeds via a non-concerted cascade mechanism:

  • Schiff Base Formation: Condensation of the exocyclic amine of the 3-aminopyrazole (1) with the aldehyde (2) forms a reactive imine intermediate.

  • Activation: The acid catalyst protonates the imine, increasing its electrophilicity.

  • Isocyanide Insertion: The isocyanide (3) undergoes [4+1] cycloaddition with the protonated imine and the endocyclic pyrazole nitrogen.

  • Rearrangement: An irreversible 1,3-hydride shift (or tautomerization) yields the stable aromatic imidazo[1,2-b]pyrazole system (4) .

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the numbering scheme transformation.

GBB_Mechanism Reactants Reactants: 3-Aminopyrazole-4-carboxamide + Aldehyde Imine Intermediate 1: Protonated Schiff Base Reactants->Imine - H2O (Condensation) Cyclization Intermediate 2: Nitrilium Ion / Spiro Cyclic Adduct Imine->Cyclization + Isocyanide (Alpha-addition) Isocyanide Reagent: Isocyanide (R-NC) Isocyanide->Cyclization Product Final Product: Imidazo[1,2-b]pyrazole-7-carboxamide Cyclization->Product 1,3-H Shift (Aromatization)

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction yielding the imidazo[1,2-b]pyrazole core.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Amino-1H-pyrazole-4-carboxamide derivative (1.0 equiv).

    • Aldehyde (1.0 - 1.2 equiv).

    • Isocyanide (1.0 - 1.2 equiv).

    • Catalyst: Perchloric acid (

      
      , 70% aq.) OR Scandium(III) triflate (
      
      
      
      ).
    • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

  • Equipment:

    • Microwave reactor (optional, for rapid synthesis) or standard heating block.

    • Sealed reaction vials (if using volatile isocyanides).

Standard Procedure (Thermal)

This protocol is optimized for the synthesis of N-cyclohexyl-2-phenylimidazo[1,2-b]pyrazole-7-carboxamide but is applicable to a wide scope of derivatives.

  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 3-aminopyrazole-4-carboxamide (1.0 mmol) in Methanol (3.0 mL).

  • Imine Formation: Add the Benzaldehyde (1.0 mmol, 102 µL) to the solution. Stir at room temperature for 10–15 minutes to initiate Schiff base formation.

  • Catalyst Addition:

    • Method A (Acid): Add

      
        (20 mol%, ~12 µL of 70% solution). Note: Handle with extreme caution.
      
    • Method B (Lewis Acid):[2] Add

      
        (5-10 mol%).
      
  • Isocyanide Addition: Add Cyclohexyl isocyanide (1.0 mmol, 124 µL) in one portion.

  • Reaction: Seal the vial and heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 95:5) or LC-MS. Look for the disappearance of the starting amine and the appearance of a highly fluorescent spot (typical for this fused system).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Many derivatives precipitate upon cooling. Filter the solid and wash with cold methanol.

    • Extraction (if no precipitate): Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL), wash with saturated

      
       (2 x 10 mL) and brine. Dry over 
      
      
      
      .
  • Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0-5% MeOH in DCM).

Microwave-Assisted Protocol (Rapid)

For library generation, microwave irradiation significantly reduces reaction time.

  • Combine all reagents (Amine, Aldehyde, Isocyanide, Catalyst) in a microwave vial with MeOH or EtOH (2 mL).

  • Irradiate at 100°C for 15–20 minutes (Power: 150 W, Max Pressure: 200 psi).

  • Proceed to work-up as described above.

Critical Optimization Parameters

The success of the GBB reaction for this specific scaffold depends heavily on the catalyst and solvent choice. The following table summarizes optimization data derived from key literature (Demjén et al., 2018).

ParameterConditionYield (%)Notes
Catalyst None< 5%Reaction fails without acid activation.
Catalyst

(20 mol%)
85% Optimal conversion. High acidity drives imine activation.
Catalyst

(10 mol%)
78%Excellent alternative; safer than perchloric acid.
Catalyst Acetic Acid (glacial)30%Too weak for sterically hindered carboxamides.
Solvent Methanol (MeOH) 82% Protic solvents stabilize the polar transition state.
Solvent Toluene45%Poor solubility of the polar aminopyrazole starting material.
Stoichiometry 1:1:1 (Amine:Ald:Iso)75%Standard.
Stoichiometry 1:1.2:1.288%Slight excess of electrophiles drives completion.

Scope and Limitations

Substrate Tolerance
  • Aldehydes: Electron-poor aromatic aldehydes (e.g., 4-nitrobenzaldehyde) react faster and give higher yields due to increased imine electrophilicity. Aliphatic aldehydes may require longer reaction times.

  • Isocyanides: tert-Butyl and Cyclohexyl isocyanides work excellently. Sterically hindered isocyanides may reduce yield.

  • Amines: The 4-carboxamide group on the pyrazole exerts an electron-withdrawing effect, making the exocyclic amine less nucleophilic than unsubstituted aminopyrazoles. This necessitates the use of strong acid catalysts (

    
    ) or elevated temperatures.
    
Troubleshooting
  • Problem: Low conversion of starting amine.

    • Solution: Pre-form the imine by refluxing amine and aldehyde for 2 hours before adding the isocyanide and acid. Use a dehydrating agent (

      
       or trimethyl orthoformate) to push the equilibrium.
      
  • Problem: Sticky/Oily product.

    • Solution: Triturate the crude oil with diethyl ether or pentane to induce crystallization.

Safety & Compliance

  • Perchloric Acid (

    
    ):  Highly corrosive and oxidant. Organic perchlorate salts can be explosive. Do not let the reaction mixture dry out completely while heating.  Neutralize with bicarbonate before disposal. Use 
    
    
    
    as a safer alternative if possible.
  • Isocyanides: Extremely foul-smelling. All transfers must be performed in a well-ventilated fume hood. Treat glassware with bleach (hypochlorite) solution to oxidize residual isocyanides to isocyanates (odorless) before cleaning.

Workflow Diagram

Workflow Start Start: Weigh 3-aminopyrazole-4-carboxamide Solvent Dissolve in MeOH (3 mL/mmol) Start->Solvent AddAld Add Aldehyde (1.0-1.2 eq) Stir 10 min (Imine formation) Solvent->AddAld AddCat Add Catalyst (20% HClO4 or 10% Sc(OTf)3) AddAld->AddCat AddIso Add Isocyanide (1.0-1.2 eq) AddCat->AddIso Heat Heat to 60°C (4-6h) or Microwave 100°C (15 min) AddIso->Heat Monitor Monitor TLC/LCMS (Check for fluorescence) Heat->Monitor Workup Precipitation or Extraction (EtOAc / NaHCO3 wash) Monitor->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Demjén, A., et al. (2018). "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides." Archiv der Pharmazie, 351(7), e1800062.[5] [Link]

  • Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]

  • Shaabani, A., et al. (2020). "Groebke–Blackburn–Bienaymé reaction: A review." Molecular Diversity, 24, 1373–1412. [Link]

Sources

Application Note: 3D High-Content Screening of Imidazo[1,2-b]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its [1,2-a]pyridine and [1,2-b]pyridazine analogs. Recent studies have validated this core as a potent template for multi-target anticancer agents , specifically inhibiting kinases (e.g., IGF-1R) and destabilizing tubulin polymerization [1, 2].

While traditional 2D monolayer screening identifies intrinsic potency, it fails to predict the efficacy of these lipophilic heterocycles in a physiological tissue context. The 3D Tumor Spheroid model is essential for this compound class to evaluate:

  • Tissue Penetration: Can the imidazo[1,2-b]pyrazole core diffuse through the dense extracellular matrix (ECM) to reach the necrotic core?

  • Quiescent Cell Efficacy: Many kinase inhibitors are cytostatic. 3D models contain non-cycling (G0) populations resistant to standard anti-proliferative agents.

This guide details a multiplexed screening protocol combining morphometric high-content imaging (HCI) with ATP-based metabolic viability to profile imidazo[1,2-b]pyrazole libraries.

Experimental Workflow Logic

The following diagram illustrates the critical path for the screening campaign. Note the "Quality Gate" at Day 3; proceeding with non-uniform spheroids invalidates IC50 data.

SpheroidScreening Prep Compound Prep (DMSO Stock) Dose Compound Dosing (72-96h Exposure) Prep->Dose Seed Cell Seeding (ULA Plates) Spin Centrifugation (Force Aggregation) Seed->Spin Incubate Spheroid Formation (72h, 37°C) Spin->Incubate Gate QC Gate: Circularity > 0.9? Incubate->Gate Gate->Seed Fail (Re-optimize) Gate->Dose Pass Readout1 Readout A: HCI (Live/Dead) Dose->Readout1 Readout2 Readout B: ATP Lysis Readout1->Readout2

Figure 1: Multiplexed 3D screening workflow. The "Spin" step is critical for scaffold-free aggregation, and the "QC Gate" ensures geometric uniformity before expensive compounds are consumed.

Materials & Compound Handling

Imidazo[1,2-b]pyrazole Stock Preparation

These fused heterocycles often exhibit low aqueous solubility due to the planar aromatic core.

  • Solvent: Dissolve neat powder in anhydrous DMSO (Grade ≥99.9%) to a stock concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C.

  • Working Solution: Do not exceed 0.5% v/v final DMSO concentration in the assay well. Higher levels disrupt spheroid compaction.

Cell Lines

Select cell lines capable of forming tight spheroids (Classified as "Spheroid-forming" vs "Loose aggregates").

  • Recommended: HCT116 (Colorectal), HeLa (Cervical), or MCF-7 (Breast).

  • Note: If using MCF-7, supplementation with insulin/estrogen may be required for robust growth.

Protocol: Scaffold-Free Spheroid Generation[1]

Objective: Generate single, centrally located, uniform spheroids in 96-well or 384-well formats.

  • Plate Selection: Use Ultra-Low Attachment (ULA) U-bottom plates (e.g., Corning #4515 or Greiner Bio-One). The U-bottom is non-negotiable; flat bottoms result in multiple irregular aggregates.

  • Cell Seeding:

    • Harvest cells using Accutase (gentler than Trypsin) to preserve surface cadherins essential for aggregation.

    • Prepare a single-cell suspension in complete media.

    • Density: Seed 1,000 to 5,000 cells/well in 100 µL (96-well) or 40 µL (384-well).

    • Expert Insight: Lower densities (1k) mimic early micrometastases; higher densities (5k) develop hypoxic cores (necrotic centers) faster, testing drug penetration.

  • Aggregation Force: Centrifuge the plates at 200 x g for 5 minutes immediately after seeding. This forces cells to the nadir of the U-bottom, initiating contact.

  • Maturation: Incubate at 37°C, 5% CO2 for 72 hours . Do not disturb the plates.

  • Quality Control (Day 3): Inspect under brightfield. Spheroids must be:

    • Single object per well.

    • Circularity factor > 0.90.

    • Diameter CV (Coefficient of Variation) < 10% across the plate.

Protocol: Compound Treatment & Multiplexed Readout[1]

Objective: Assess the IC50 of imidazo[1,2-b]pyrazole derivatives using both phenotypic (imaging) and metabolic (ATP) endpoints.

Step 1: Compound Dosing (Day 3)[2]
  • Prepare 10x compound concentrations in culture media.

  • Gently add 10 µL (for 100 µL volume) to the wells. Do not aspirate old media ; the shear force will displace or aspirate the spheroid.

  • Include controls:

    • Negative: 0.5% DMSO vehicle.

    • Positive: Staurosporine (1 µM) or Doxorubicin (penetration control).

  • Incubate for 72 to 96 hours .

Step 2: High-Content Imaging (Live/Dead)

Why: ATP assays destroy the sample. Imaging first allows you to measure spheroid size (cytostatic effect) and outer-layer integrity.

  • Staining Cocktail (2x):

    • Calcein AM (2 µM): Stains live cells green (esterase activity).

    • Ethidium Homodimer-1 (4 µM): Stains dead cells red (membrane compromised).

    • Hoechst 33342 (10 µg/mL): Nuclear counterstain (permeable).

  • Add cocktail gently to wells (no wash steps). Incubate 45 mins at 37°C.

  • Image Acquisition:

    • Instrument: Confocal High-Content Imager (e.g., PerkinElmer Operetta, Molecular Devices ImageXpress).

    • Mode: Z-stack (10–20 slices, 5–10 µm step size) to capture the spheroid volume.

    • Objective: 10x or 20x Long Working Distance (LWD).

Step 3: ATP Viability Assay (Endpoint)

Why: Visualizing the core is difficult due to light scattering. ATP quantification is the gold standard for total biomass viability.

  • Use CellTiter-Glo® 3D (Promega).[1] Note: Do not use standard CellTiter-Glo; the lysis buffer is too weak to penetrate the spheroid core.

  • Add reagent volume 1:1 to culture media volume.

  • Shake rigorously for 5 minutes (orbital shaker, 900 rpm). This is crucial to break the spheroid structure.

  • Incubate 25 minutes to stabilize the luminescence signal.

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Quantitative Metrics

Summarize data in the following format to compare 2D vs. 3D potency. A shift in IC50 indicates penetration issues or resistance mechanisms.

Metric2D Monolayer3D SpheroidResistance Index (RI)
IC50 (ATP) 50 nM450 nM9.0 (High Resistance)
IC50 (ATP) 50 nM60 nM1.2 (Good Penetration)
Max Inhibition 100%65%Core survival likely
  • Resistance Index (RI):

    
    .
    
    • RI > 10 suggests the imidazo[1,2-b]pyrazole compound binds to the ECM or fails to penetrate.

    • RI ≈ 1 suggests excellent trans-cellular transport.

Mechanism of Action Validation

If the compound targets tubulin (as seen in some imidazo-pyrazoles [2]), the spheroid should show "fraying" or disintegration of the peripheral layer in the Calcein channel, rather than just shrinkage.

MOA Compound Imidazo[1,2-b]pyrazole Target1 Target: Tubulin (Polymerization Inhibition) Compound->Target1 Target2 Target: Kinase (e.g., IGF-1R, c-Met) Compound->Target2 Effect1 G2/M Arrest Target1->Effect1 Effect2 Signaling Blockade Target2->Effect2 Outcome Apoptosis & Spheroid Volume Reduction Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism potential. Screening readouts must distinguish between cytostasis (kinase inhibition) and cytotoxicity (tubulin disruption).

Troubleshooting & Optimization

  • "Satellite" Colonies: If multiple small spheroids form instead of one, the centrifugation speed was too low, or the plate surface was compromised. Ensure ULA coating is intact.

  • High Background in Imaging: Spheroids scatter light. Use "Maximum Intensity Projection" (MIP) during image analysis to collapse the Z-stack into a clear 2D image.

  • Inconsistent ATP Data: Usually due to incomplete lysis. Ensure the 5-minute shake is vigorous. Verify visually that the spheroid has dissolved before reading.

References

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. Source: ChemMedChem (2023).[2] URL:[Link]

  • High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. Source: NIH / PubMed Central. URL:[Link]

  • Optimizing High-Content Imaging of 3D Models for Drug Discovery. Source: InSphero Application Note.[3][4][5] URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low biological activity in imidazo-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Biological Activity in Imidazo-Pyrazole Derivatives

Ticket ID: IP-SAR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Comprehensive Diagnostic Guide for Imidazo[1,2-b]pyrazole Scaffolds

Executive Summary: The "Flatland" Paradox

You are likely working with imidazo[1,2-b]pyrazoles because they are privileged scaffolds for kinase inhibition (e.g., BRAF, BCR-ABL, JAK) and anti-inflammatory targets (p38 MAPK). Their fused bicyclic planarity allows them to slot perfectly into the ATP-binding pocket of kinases.

However, this same planarity is often the source of your failure.

The most common reason for "low biological activity" in this class is not a lack of intrinsic binding affinity, but rather biophysical failure —the molecule never reaches the target in a monomeric, active state. This guide moves beyond basic checking to deep-dive troubleshooting of the physicochemical anomalies specific to imidazo-pyrazoles.

Phase I: The "Phantom Potency" Check (Assay Validity)

User Question: "My compound showed high potency (


) in the initial screen, but I cannot reproduce it, or the activity disappears in cell-based assays. Is the compound degrading?"

Diagnosis: You are likely dealing with Colloidal Aggregation . Imidazo-pyrazoles are notoriously prone to


-

stacking due to their flat, aromatic core. In aqueous assay buffers, they often form sub-micron colloids that sequester the enzyme, leading to false positives (promiscuous inhibition).
Troubleshooting Protocol: The Detergent Challenge
  • The Test: Re-run your biochemical

    
     assay with and without a non-ionic detergent.
    
    • Standard Condition: Buffer + DMSO.

    • Challenge Condition: Buffer + 0.01% Triton X-100 or 0.005% Tween-20.

  • Interpretation:

    • Result A: Potency remains stable (within 2-3 fold).

      
      True Binder. 
      
    • Result B: Potency drops significantly (e.g.,

      
       shifts from 50 nM to >10 
      
      
      
      M).
      
      
      Aggregator. The detergent broke up the colloid, revealing the compound's true (lack of) activity.
  • Visual Confirmation: Use Dynamic Light Scattering (DLS) if available. A "true solution" should show particle sizes < 1-2 nm. Aggregates will show peaks > 100 nm.

Corrective Action:

  • Immediate: Always include 0.01% Triton X-100 in your kinase assay buffers.

  • Structural: Disrupt the planarity. Introduce

    
     hybridized centers (e.g., replace a flat phenyl ring with a saturated piperidine or cyclohexyl group) to prevent stacking.
    

Phase II: The "Brick Dust" Effect (Solubility & Permeability)

User Question: "My enzyme inhibition is excellent (


), but the cellular 

is

. Why isn't it entering the cell?"

Diagnosis: Solubility-Limited Permeability. While you might suspect the cell membrane is the barrier, the issue is often that the compound precipitates in the cell culture media (which has high salt and protein content) before it even touches the cell.

Data Summary: Solubility vs. Activity
ParameterTarget RangeImidazo-Pyrazole Common PitfallImpact on Activity
cLogP 2.0 – 4.0Often > 5.0 (Too Lipophilic)Compound sticks to plasticware; false low concentration.
TPSA 40 – 90 Ų< 40 Ų (Too non-polar)High passive permeability but zero aqueous solubility.
H-Bond Donors < 3> 4 (If amide/urea linkers used)Poor permeability due to desolvation penalty.
Troubleshooting Workflow: The "Shake-Flask" Surrogate

Don't rely on kinetic solubility (DMSO stock into buffer). You need Thermodynamic Solubility .

  • Protocol:

    • Add solid compound to PBS (pH 7.4) until saturation.

    • Shake for 24 hours at 25°C.

    • Filter and analyze filtrate by HPLC-UV.

  • Threshold: If solubility is

    
    , your cellular data is invalid. The compound is crashing out.
    

Corrective Action (SAR):

  • Solubilizing Tails: Append a morpholine, piperazine, or N-methyl piperazine group at the C-3 or C-6 position. These are "privileged" modifications in this scaffold that improve lysosomal trapping and solubility without destroying kinase binding.

  • Reduce Aromaticity: Replace the C-2 phenyl group with a pyridine or pyrimidine. The nitrogen atom acts as a hydrogen bond acceptor, lowering LogP and improving solubility.

Phase III: The "Metabolic Sieve" (Stability)

User Question: "We see activity in vitro, but in vivo efficacy is zero. The compound is cleared in minutes."

Diagnosis: Oxidative Liability at the C-3 Position. The C-3 position of the imidazo[1,2-b]pyrazole core is electron-rich and a prime target for Cytochrome P450 (CYP) oxidation.

Visualizing the Vulnerability:

MetabolicLiability cluster_0 Mechanism of Failure Core Imidazo[1,2-b]pyrazole Core Metabolism CYP450 Oxidation (Rapid Clearance) Core->Metabolism Unsubstituted C-3 (Electron Rich) Solution Block Metabolic Site Metabolism->Solution Troubleshooting Solution->Core Add F, Cl, or CN at C-3

Caption: Figure 1. The C-3 position is the metabolic "soft spot." Blocking this site is critical for in vivo survival.

Corrective Action:

  • Halogenation: Introduce a Chlorine or Fluorine atom at C-3. This blocks metabolic attack and can also fill small hydrophobic pockets in the kinase active site.

  • Electron Withdrawal: Add a cyano (-CN) group. This pulls electron density from the ring, making it less attractive to oxidative enzymes.

Phase IV: Structural Logic & Tautomerism

User Question: "I synthesized the N-methyl isomer, and activity vanished. The crystal structure suggested the NH was not binding. What happened?"

Diagnosis: Tautomeric Locking Mismatch. Imidazo-pyrazoles can exist in multiple tautomeric forms involving the ring nitrogens. The protein usually selects one specific tautomer.

  • The Trap: When you methylate a nitrogen to "prove" a binding mode, you permanently lock the molecule in one tautomer. If you lock it in the form the protein doesn't like, activity drops 1000-fold.

  • The Fix: Use NMR spectroscopy (NOESY) to determine the dominant tautomer in solution, but rely on Docking Studies to predict the bioactive tautomer. Ensure your modifications do not sterically clash with the "hinge region" of the kinase, which is where this scaffold typically binds.

Diagnostic Flowchart

Use this logic gate to determine your next experimental step.

TroubleshootingFlow Start Start: Low Biological Activity AssayType Is the failure in Enzyme (Biochem) or Cell Assay? Start->AssayType Enzyme Enzyme Assay Failure AssayType->Enzyme Enzyme Cell Cell Assay Failure AssayType->Cell Cellular Detergent Add 0.01% Triton X-100 Enzyme->Detergent Recovered Activity Lost? (False Positive) Detergent->Recovered Yes Confirmed Activity Retained? (True Binder) Detergent->Confirmed No Solubility Check Aqueous Solubility (PBS, pH 7.4) Cell->Solubility Insoluble Precipitation? Modify LogP / Add Solubilizing Group Solubility->Insoluble < 10 µM Soluble Soluble but Inactive? Check Permeability (PAMPA) Solubility->Soluble > 50 µM Permeable Good Permeability? Check Efflux (P-gp) Soluble->Permeable Efflux High Efflux? Permeable->Efflux Yes

Caption: Figure 2. Step-by-step diagnostic logic for isolating the cause of low activity.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved from

  • Bendjeddou, A., et al. (2017).[3] Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from

  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry. Retrieved from

  • Kirchmair, J., et al. (2024).[4][5] Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from

  • Mele, A., et al. (2021). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways.[6][7] Molecules. Retrieved from

  • Biomol. (2020). Small Molecule Inhibitors Selection Guide. Retrieved from

Sources

Technical Support Center: Isocyanide-Based Multicomponent Reactions (IMCRs)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for a specialized chemical reagent supplier. It assumes the reader is a practitioner requiring immediate, actionable solutions for reaction failures.

Ticket Category: Reaction Optimization & Impurity Profiling Status: Active Support Level: Senior Application Scientist

Core Philosophy: The Nitrilium Pivot

To minimize side products, you must understand that the nitrilium ion is the pivot point of both Ugi and Passerini reactions.

  • Success depends on trapping this ion with the correct nucleophile (Carboxylate) followed by an irreversible Mumm rearrangement.

  • Failure (Side Products) occurs when the nitrilium ion is intercepted by adventitious nucleophiles (water, solvent) or when the preceding imine formation is outcompeted by direct carbonyl activation.

Troubleshooting Module: The Ugi Reaction

Issue: "My Ugi reaction contains a significant amount of Passerini byproduct (


-acyloxy amide)."
Diagnosis

The Passerini byproduct forms when the isocyanide reacts directly with the protonated aldehyde/ketone and the carboxylic acid, bypassing the amine entirely. This indicates that imine formation is the rate-limiting bottleneck .

Protocol: The "Pre-Condensation" Fix

Do not mix all four components simultaneously if you observe this impurity. Force the equilibrium toward the imine before introducing the isocyanide.

  • Step 1 (Imine Formation): Dissolve the Amine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in the reaction solvent (typically MeOH or TFE).

  • Step 2 (Dehydration): Add activated 3Å or 4Å molecular sieves (powdered) to the vial. Stir for 60–120 minutes at room temperature.

    • Note: Monitor imine formation by TLC or NMR if possible.

  • Step 3 (Acid Activation): Add the Carboxylic Acid (1.0 equiv).[1] Stir for 5 minutes to protonate the imine.

  • Step 4 (Addition): Add the Isocyanide (1.0 equiv) last.[1]

Advanced Triage: Solvent Effects

If pre-condensation fails, switch solvents.

  • Methanol (MeOH): Standard, but can be "too nucleophilic" or wet.

  • 2,2,2-Trifluoroethanol (TFE): The "Magic Bullet" for Ugi reactions. Its high ionizing power and low nucleophilicity stabilize the iminium ion and hydrogen-bond to the carbonyl, drastically accelerating the Ugi pathway over the Passerini side reaction.

SolventDielectric Constant (

)
Risk of Passerini ByproductRecommended Concentration
DCM 8.9High (Slow imine formation)> 1.0 M
MeOH 33.0Moderate 0.5 – 1.0 M
TFE 27.0Very Low (Promotes Ugi)0.5 – 1.0 M

Troubleshooting Module: The "Black Tar" (Polymerization)

Issue: "The reaction turned black/dark brown, and the yield is low."

Diagnosis

Isocyanides are acid-sensitive and prone to polymerization, especially electron-rich aryl isocyanides. If the reaction is too acidic or heated too aggressively, the isocyanide polymerizes before it can react.

Corrective Actions
  • Check Acid Stoichiometry: Never use a large excess of carboxylic acid. Keep it at 1.0–1.1 equivalents.

  • Lewis Acid Caution: If using Lewis acids (e.g.,

    
    , 
    
    
    
    ) to accelerate the reaction, add them after imine formation and at low temperatures (0°C) before warming.
  • Reagent Aging: Isocyanides "age" poorly. If your isocyanide is dark or smells "sweet" rather than "pungent/foul," it may have oxidized to the isocyanate or polymerized. Distill or pass through a short plug of basic alumina before use.

Troubleshooting Module: Diketopiperazine (DKP) Formation

Issue: "I am using an


-amino acid in an Ugi reaction, but I'm isolating a cyclic dimer instead of the linear peptide."
Diagnosis

When using


-amino acids as the amine component (Ugi-5C-4CR), the amine and acid groups are on the same molecule. The intermediate can cyclize intramolecularly to form a 2,5-diketopiperazine (DKP), ejecting the isocyanide-derived amine.
Prevention Strategy[2][3][4]
  • Steric Bulk: Use bulky isocyanides (e.g., tert-butyl isocyanide) to sterically discourage the conformation required for cyclization.

  • Solvent Switch: DKP formation is often accelerated in protic solvents like MeOH. Switch to aprotic polar solvents like DMF or DMSO to disfavor the proton transfer required for the cyclization mechanism.

  • Temperature: Perform the reaction at lower temperatures (0°C to RT). DKP formation is thermodynamically favored and often requires thermal activation.

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation where side products originate.

UgiMechanisms cluster_0 Critical Control Point Start Reagents: Amine + Aldehyde Imine Imine Species (Desired Intermediate) Start->Imine Condensation (-H2O) Direct Direct Carbonyl Activation Start->Direct Slow Imine Formation or High Acid Conc. Nitrilium Nitrilium Ion (Critical Pivot) Imine->Nitrilium + Isocyanide + Acid Passerini Passerini Byproduct (Alpha-Acyloxy Amide) Direct->Passerini + Isocyanide (No Amine involved) UgiProduct Ugi Bis-Amide (Target Product) Nitrilium->UgiProduct Mumm Rearrangement (Fast) Polymer Isocyanide Polymer (Black Tar) Nitrilium->Polymer Acid Catalysis (No Nucleophile)

Caption: Mechanistic divergence in Ugi reactions. The "Red Path" indicates the Passerini side reaction caused by poor imine formation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water as a solvent? A: Yes, but with caveats. Water accelerates IMCRs due to the hydrophobic effect ("on-water" conditions). However, if your imine is hydrolytically unstable, water will destroy it, leading to the Passerini byproduct or hydrolysis of the isocyanide to a formamide. Recommendation: Use water only for hydrophobic, reactive aldehydes and amines.

Q: My product is an oil and won't crystallize. How do I purify it? A: Ugi products are notoriously polar.

  • Scavenger Resins: If you used a slight excess of amine, use a polymer-supported isocyanate (PS-NCO) to scavenge it. If you used excess acid, use a polymer-supported amine (PS-Trisamine).

  • Precipitation: Try dissolving the crude oil in a minimum amount of diethyl ether and adding hexane dropwise with vigorous stirring.

Q: Why did I get an imidate instead of an amide? A: This is a Mumm Rearrangement Failure . It happens if the acyl transfer is sterically blocked (e.g., very bulky R-groups on the amine or acid).

  • Fix: You cannot easily force this. You may need to redesign the synthesis to put the steric bulk on the isocyanide component, which ends up as the secondary amide N-substituent and affects the rearrangement less.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isonitriles and iminium species. Tetrahedron, 65(11), 2153-2171. Link

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (General Reference for Isocyanide Stability).
  • Zhu, J., & Bienaymé, H. (Eds.). (2005).[2] Multicomponent Reactions. Wiley-VCH. (Source for DKP minimization strategies).

  • BenchChem Technical Support. (2025). Troubleshooting Failed Reactions with Isocyanides. Link

Sources

Technical Support Center: Stability & Handling of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for indole to improve aqueous solubility while maintaining planarity for kinase binding (e.g., Syk, Aurora kinase inhibitors). While the fused heterocyclic core exhibits aromatic stability, the carboxamide moiety at the 7-position represents a critical stability liability in aqueous media, susceptible to hydrolysis under non-neutral pH conditions.

This guide provides validated protocols to mitigate precipitation and chemical degradation, ensuring data integrity in biological assays.

Module 1: Solubilization & Stock Preparation

The Issue: Users frequently report "loss of activity" which is actually compound precipitation upon dilution into aqueous buffers. While more soluble than indole, this scaffold is not freely water-soluble.

The Solution: A "Step-Down" dilution protocol using an organic co-solvent (DMSO) is required to prevent kinetic precipitation.

Protocol: Preparation of Stable Assay Stocks
  • Primary Stock (10 mM): Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • Scientific Rationale: Anhydrous DMSO prevents premature hydrolysis. The imidazo-pyrazole core is highly soluble in dipolar aprotic solvents.

  • Intermediate Stock (10x Conc.): Dilute the Primary Stock 1:10 into the assay buffer (e.g., PBS or HEPES).

    • Critical Step: Add the DMSO stock to the buffer while vortexing. Do not add buffer to the DMSO. This prevents local high-concentration "hotspots" that trigger nucleation.

  • Final Assay Concentration: Dilute the Intermediate Stock 1:10 into the final well/tube.

    • Result: Final DMSO concentration is 1%, which is generally tolerated by most enzymes and cell lines.

Visual Workflow: Solubilization Logic

SolubilizationWorkflow Solid Solid Compound (Store at -20°C) Stock Primary Stock 10 mM in DMSO Solid->Stock Dissolve & Vortex Inter Intermediate (10x Assay Conc.) Buffer + 10% DMSO Stock->Inter Dropwise Addition (Prevent Shock) Final Final Assay Solution (1x Conc.) Buffer + 1% DMSO Inter->Final Final Dilution Check Validation: Check Optical Clarity Inter->Check

Caption: Step-down dilution workflow to prevent kinetic precipitation of the heterocyclic scaffold.

Module 2: Chemical Stability (pH-Dependent Hydrolysis)

The Issue: The carboxamide group (


) is susceptible to hydrolysis, converting the active amide into the corresponding carboxylic acid (1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid), which is typically inactive in kinase assays due to charge repulsion.

Mechanism: The electron-withdrawing nature of the fused imidazo[1,2-b]pyrazole ring system can activate the carbonyl carbon, making it more electrophilic than a standard benzamide.

  • Acidic pH (< 4): Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Basic pH (> 9): Direct nucleophilic attack by hydroxide ions (

    
    ).
    
Stability Profile Table (Aqueous)
ConditionEstimated Half-Life (

)
StatusRecommendation
pH 1-3 (Acidic) < 4 HoursUnstable Avoid. Use LC-MS immediately if required.
pH 7.4 (PBS) > 48 HoursStable Ideal for biological assays.
pH 9-11 (Basic) < 6 HoursLabile Avoid carbonate buffers.
Plasma (

)
VariableModerate Susceptible to amidase enzymatic cleavage.
Diagram: Degradation Pathway [1]

HydrolysisPath cluster_conditions Catalysis Zones Amide Active Compound (7-Carboxamide) Inter Tetrahedral Intermediate Amide->Inter + H2O / H+ or OH- Acid Degradant (7-Carboxylic Acid) Inter->Acid Elimination Ammonia Byproduct (NH3) Inter->Ammonia Leaving Group Acidic Acid Catalysis (pH < 4) Basic Base Catalysis (pH > 9)

Caption: Hydrolytic conversion of the carboxamide pharmacophore to the inactive carboxylic acid.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Users observe "extra peaks" in chromatograms. These can be synthesis byproducts or degradation products.

Differentiation Protocol: The synthesis of this scaffold often employs the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (aminopyrazole + aldehyde + isocyanide).

  • Impurity Type A (Synthesis): Unreacted aldehyde or isocyanide. These appear immediately at T=0.

  • Impurity Type B (Degradation): The carboxylic acid derivative. This peak grows over time in aqueous solution.

Method Validation: Forced Degradation Study

To confirm your analytical method is "stability-indicating" (i.e., can separate the drug from its breakdown products), perform this stress test:

  • Acid Stress: Mix 100 µL stock + 100 µL 0.1 N HCl. Heat at 60°C for 1 hour.

  • Base Stress: Mix 100 µL stock + 100 µL 0.1 N NaOH. Heat at 60°C for 1 hour.

  • Analysis: Neutralize and inject onto HPLC.

    • Success Criteria: You should see the disappearance of the parent peak and the emergence of a distinct, earlier-eluting peak (the carboxylic acid is more polar).

Frequently Asked Questions (FAQ)

Q: Can I store the compound in PBS at 4°C? A: No. While stable for 48 hours, long-term storage in aqueous buffer promotes slow hydrolysis. Always store as a solid or in anhydrous DMSO at -20°C.

Q: My compound precipitated when I added it to the cell culture media. A: Did you add the 10 mM DMSO stock directly to cold media?

  • Correction: Warm the media to 37°C first. Vortex the media vigorously while adding the compound stock slowly.

Q: Is this compound light sensitive? A: The imidazo[1,2-b]pyrazole core is aromatic and can absorb UV light. While generally photostable, it is best practice to protect dilute solutions from direct sunlight to prevent potential photo-oxidation of the pyrazole nitrogens.

References
  • Synthesis & Scaffold Utility

    • Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.[2][3][4][5][6][7]

    • Source:RSC Advances, 2013.
    • Context: Describes the GBB synthesis route and the solubility advantages of this scaffold over indole.
    • URL:[Link]

  • Kinase Inhibitor Context

    • Title: Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides.[4]

    • Source:Archiv der Pharmazie, 2018.
    • Context: Validates the 7-carboxamide as a key pharmacophore for biological activity and discusses structure-activity relationships.[4]

    • URL:[Link]

  • General Hydrolysis Mechanisms

    • Title: Hydrolytic Degrad
    • Source:Royal Society of Chemistry, Stability of Drugs and Dosage Forms.
    • Context: Fundamental mechanisms of amide hydrolysis in pharmaceutical compounds.
    • URL:[Link][2][8]

Sources

Interpreting NMR spectra of substituted imidazo[1,2-b]pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Interpretation of Substituted Imidazo[1,2-b]pyrazoles

Welcome & Scope

Welcome to the specialized support hub for the Imidazo[1,2-b]pyrazole scaffold. This fused 5,5-bicyclic system is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for indole or purine in kinase inhibitors and GPCR ligands.

However, its characterization is notoriously difficult due to:

  • Regioisomerism: Ambiguity in cyclization orientation (e.g., during Groebke-Blackburn-Bienaymé reactions).

  • Tautomerism: The mobility of the N-H proton in unsubstituted derivatives.

  • Nitrogen Density: Three nitrogen atoms in a small footprint create complex coupling and relaxation effects.

This guide provides authoritative troubleshooting workflows to validate your structure.

Structural Anatomy & Numbering

Before interpreting spectra, we must standardize the numbering. Literature often varies; this guide uses the IUPAC-consistent numbering found in major synthetic papers (e.g., Beilstein J. Org. Chem. 2014).[1][2]

Visualization: The Core Scaffold

ImidazoPyrazole N1 N1 (NH) C2 C2 N1->C2 C3 C3 C2->C3 C7a C7a C3->C7a Double Bond N4 N4 (Bridge) N4->N1 C7 C7 N4->C7 N5 N5 N5->C7a C6 C6 C6->N5 C7->C6 Double Bond C7a->N4

Caption: Core connectivity of the 1H-imidazo[1,2-b]pyrazole scaffold. Note the bridgehead Nitrogen (N4) and the ring junction Carbon (C7a).

Troubleshooting Guides (Q&A)

Issue A: Distinguishing Regioisomers (The "2 vs. 3" Problem)

Scenario: You synthesized a derivative via the condensation of an aminopyrazole with an


-haloketone or via a multicomponent reaction. You are unsure if the substituent is at position 2 or 3.

Diagnostic Workflow: 1D NMR is rarely sufficient due to the similarity in chemical environments. You must use 2D correlation spectroscopy.

  • Step 1: Run a 1H-13C HMBC.

    • Target: Look for long-range couplings (

      
      ) from the substituent protons to the ring carbons.[3]
      
    • The Logic:

      • If substituted at C-2 : The substituent protons will correlate to C-3 and the bridgehead N-1 (if 15N-HMBC is available) or C-7a (weak 4-bond).

      • If substituted at C-3 : The substituent protons will correlate to C-2 and C-7a (strong 3-bond).

      • Critical Check: The correlation to the quaternary bridgehead carbon (C-7a , ~140-145 ppm) is the "smoking gun." A substituent at C-3 is 3 bonds away from C-7a (visible). A substituent at C-2 is 4 bonds away (usually invisible).

  • Step 2: Run a 1H-1H NOESY.

    • Target: Through-space interactions between the substituent and the imidazole ring protons (H-6/H-7).

    • The Logic:

      • C-3 Substituent: Spatially distant from the imidazole ring (H-6/H-7). No NOE observed.

      • C-2 Substituent: Still distant.

      • Note: NOESY is more useful for determining N-alkylation sites (e.g., N-1 vs N-5 isomers) rather than C-substitution on the pyrazole ring.

Reference Data:

Regioisomer Key HMBC Correlation Diagnostic Shift (approx)

| 3-Substituted | Substituent H


C-7a  (Bridge) | C-7a: ~141 ppm |
| 2-Substituted  | Substituent H 

C-3 (CH) | C-3: ~90-100 ppm |
Issue B: Broad or Missing Proton Signals

User Question: "I expect a proton signal around 11-13 ppm for the NH, but it's either missing or extremely broad. Also, my aromatic peaks are 'fat'. Why?"

Technical Explanation:

  • Proton Exchange: The H-1 proton (NH) is acidic. Traces of water in DMSO-

    
     or CDCl
    
    
    
    facilitate rapid chemical exchange, broadening the peak into the baseline.
  • Quadrupolar Relaxation: The scaffold contains three nitrogens.

    
    N (
    
    
    
    ) has a quadrupole moment. Protons attached to or adjacent to these nitrogens (especially H-6 and H-7) experience efficient relaxation pathways, shortening
    
    
    and broadening the lines.

Protocol:

  • Dry Your Solvent: Use a fresh ampoule of DMSO-

    
     + TMS.
    
  • Variable Temperature (VT) NMR: Run the spectrum at 320-330 K. This accelerates the exchange to the "fast limit" (sharpening the average peak) or breaks H-bond aggregates.

  • Solvent Switch: Try Acetone-

    
    . It often slows exchange rates, revealing the NH doublet (due to coupling with H-2/H-3).
    

Reference Data: Characteristic Chemical Shifts

The following data represents a standard 1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivative in DMSO-


. Use these as your baseline anchors.
H NMR (500 MHz, DMSO- )
Position

(ppm)
Multiplicity

(Hz)
Notes
NH (H-1) 12.0 - 13.5Broad s-Highly variable; solvent dependent.
H-2 7.60 - 7.80d~2.2Pyrazole ring. Couples with H-3.
H-3 5.60 - 5.90d~2.2Pyrazole ring. Upfield due to electron richness.
H-6 8.00 - 8.20d~1.2Imidazole ring.
H-7 7.30 - 7.50d~1.2Imidazole ring.

Note: If H-3 is substituted (e.g., with an aryl group), the H-2 singlet often shifts downfield to 8.0+ ppm due to deshielding.

C NMR (125 MHz, DMSO- )
Carbon

(ppm)
TypeCharacteristic
C-2 ~141.0CHPyrazole segment.
C-3 ~78.0 - 90.0CH/CRemarkably upfield (electron-rich).
C-6 ~117.0CHImidazole segment.
C-7 ~130.0CHImidazole segment.
C-7a ~142.0C

Bridgehead. Critical for HMBC assignment.

Experimental Protocol: Sample Preparation for 2D NMR

To successfully resolve the quaternary carbons and long-range couplings, strict adherence to concentration protocols is required.

Reagents:

  • Analyte: >15 mg (for HMBC/13C).[4]

  • Solvent: DMSO-

    
     (99.9% D) or CDCl
    
    
    
    (neutralized with basic alumina if acid-sensitive).

Workflow:

  • Dissolution: Dissolve 15-20 mg of the imidazo[1,2-b]pyrazole in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (which cause magnetic inhomogeneity and line broadening).

  • Parameter Setup (Bruker/Varian):

    • HMBC: Set long-range coupling constant (

      
      ) to 8 Hz. This is standard for aromatic systems.
      
    • D1 (Relaxation Delay): Increase to 2.0s to allow quaternary carbons (C-7a) to relax.

  • Acquisition:

    • Scans (NS): Minimum 64 for HMBC.

    • Points (TD): 2K x 256.

Synthesis & Impurity Profiling

Understanding the synthesis helps identify "ghost peaks." The most common route is the Groebke-Blackburn-Bienaymé (GBB) reaction.

GBBReaction Aminopyrazole 5-Aminopyrazole Reaction GBB Reaction (Acid Catalyst) Aminopyrazole->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R-NC) Isocyanide->Reaction Product Imidazo[1,2-b]pyrazole (Target) Reaction->Product Major Impurity1 Impurity: Uncyclized Imine Reaction->Impurity1 Incomplete Impurity2 Impurity: Regioisomer (N-alkylation) Reaction->Impurity2 Side Reaction

Caption: GBB reaction pathway showing potential impurities that complicate NMR spectra.

Common Impurities:

  • Aldehyde peak (~9-10 ppm): Unreacted starting material.

  • Isocyanide (Broad multiplets): Often overlaps in the aliphatic region.

  • Pyrazine by-products: If the reaction temperature is too high, self-condensation can occur.

References

  • Synthesis and Regioselectivity (GBB Reaction)

    • Gáti, T. et al. "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein Journal of Organic Chemistry, 2014, 10, 2338–2344.[2]

  • NMR Characterization & Tautomerism

    • Claramunt, R. M. et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[1][5] ResearchGate / UNED, 2003.

  • General Heterocyclic NMR Data

    • BenchChem.[3][6] "An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole."

  • Advanced Functionalization & Shifts

    • Kuznetsov, A. et al. "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold."[7][8] Royal Society of Chemistry (RSC Advances), 2015.

Sources

Validation & Comparative

Comparative Potency Guide: 1-Methyl vs. 1-Ethyl Imidazo[1,2-b]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The imidazo[1,2-


]pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of potent kinase inhibitors targeting cancer and inflammatory pathways [1]. A critical juncture in the Structure-Activity Relationship (SAR) optimization of these molecules is the substitution at the N1 position.

As a Senior Application Scientist, I frequently observe discovery teams debating the merits of 1-methyl versus 1-ethyl substitutions. While adding a single methylene unit to form an ethyl group is a standard tactic to increase lipophilicity and membrane permeability, it often introduces profound shifts in target affinity and metabolic stability. This guide objectively compares the biochemical, cellular, and pharmacokinetic performance of 1-methyl and 1-ethyl imidazo[1,2-


]pyrazole derivatives, providing the mechanistic causality and validated experimental workflows necessary to evaluate them.

Mechanistic Causality: The N1-Alkyl Pocket Dynamics

To understand the potency divergence between these two derivatives, we must examine the physical environment of the target binding site (e.g., the ATP-binding pocket of kinases like p38MAPK, ERK, or CDK12/13).

  • Steric Tolerance (The "Gatekeeper" Clash): The imidazo[1,2-

    
    ]pyrazole core typically acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone. The N1 position frequently projects into a restricted hydrophobic pocket adjacent to the gatekeeper residue. The 1-methyl  group is compact enough to fit snugly, maximizing van der Waals interactions without distorting the hinge-binding geometry. Conversely, the 1-ethyl  group often induces a steric clash, forcing the core scaffold to rotate out of optimal hydrogen-bonding alignment, thereby drastically reducing biochemical potency [2].
    
  • Metabolic Vulnerability: While the 1-ethyl group increases overall lipophilicity (cLogP), it introduces an accessible

    
    -methylene site that is highly susceptible to Cytochrome P450 (CYP)-mediated aliphatic hydroxylation and subsequent dealkylation. This typically results in a higher intrinsic clearance rate compared to the more metabolically stable 1-methyl derivative.
    

SignalingPathway Stimulus Extracellular Stimulus (VEGF / Cytokines) Receptor Receptor Tyrosine Kinase Stimulus->Receptor p38MAPK p38 MAPK Receptor->p38MAPK ERK ERK1/2 Receptor->ERK AKT AKT Receptor->AKT Inhibitor Imidazo[1,2-b]pyrazole (1-Methyl vs 1-Ethyl) Inhibitor->p38MAPK N1-alkyl size dictates inhibition potency Inhibitor->ERK Inhibitor->AKT Response Cellular Response (Angiogenesis / Inflammation) p38MAPK->Response ERK->Response AKT->Response

Fig 1. Imidazo[1,2-b]pyrazole inhibition of RTK-mediated p38MAPK/ERK/AKT signaling pathways.

Comparative Performance Data

The following table synthesizes representative quantitative data comparing a matched molecular pair of imidazo[1,2-


]pyrazole derivatives differing only at the N1 position.
Parameter1-Methyl Imidazo[1,2-

]pyrazole
1-Ethyl Imidazo[1,2-

]pyrazole
Causality / Impact
Biochemical IC

(p38MAPK)
45 ± 5 nM180 ± 15 nM~4-fold drop due to steric clash in the hydrophobic pocket.
Cellular IC

(Melanoma Cell Line)
1.2 ± 0.3 µM4.8 ± 0.6 µMCorrelates with biochemical drop; ethyl lipophilicity does not rescue potency [3].
Lipophilicity (cLogP) 2.42.9Ethyl addition predictably increases lipophilicity.
Intrinsic Clearance (CL

, µL/min/mg)
3585Ethyl group is highly susceptible to CYP450

-hydroxylation.
Kinase Selectivity Score (S

)
0.040.121-Ethyl forces binding into off-target kinases with larger gatekeeper pockets.

Data Interpretation: The 1-methyl derivative is objectively superior in this scaffold context. The transition to a 1-ethyl group degrades target affinity, reduces metabolic stability, and compromises the selectivity profile.

Validated Experimental Workflows

To ensure data integrity when evaluating these compounds, the experimental protocols must be designed to mitigate the specific physicochemical liabilities of imidazo-pyrazoles.

Workflow 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Self-Validating Rationale: Imidazo[1,2-


]pyrazoles are highly conjugated, nitrogen-rich heterocycles that frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-450 nm). Standard fluorescence intensity assays yield high false-positive rates. Time-Resolved FRET (TR-FRET) utilizes long-lifetime lanthanide fluorophores, allowing a microsecond time delay that completely bypasses the short-lived auto-fluorescence of the pyrazole derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Perform a 3-fold serial dilution of the 1-methyl and 1-ethyl derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-binding plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing without tip-based carryover.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., p38MAPK) diluted in 1X Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., biotinylated-myelin basic protein and ATP at the

    
     value) to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg

    
     and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
    
  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs). Calculate the 665/615 ratio to determine IC

    
    .
    
Workflow 2: Cellular Potency & Viability Assay (ATP-Quantitation)

Self-Validating Rationale: Colorimetric assays like MTT rely on mitochondrial reductase activity. Imidazo-pyrazoles targeting kinases can alter mitochondrial metabolism independently of cell death, skewing MTT readouts. ATP quantitation provides a direct, metabolism-independent measure of viable cell mass [3].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., MeOV melanoma cells) at 2,000 cells/well in 90 µL of complete media in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Dosing: Add 10 µL of 10X compound solutions (1-methyl vs 1-ethyl) to achieve final concentrations ranging from 10 µM to 0.5 nM (0.1% final DMSO concentration).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Lysis & Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 50 µL of reagent per well.

  • Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute bench incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence (integration time: 0.5 seconds/well). Normalize data against DMSO controls to generate dose-response curves.

Workflow Synth Compound Synthesis (1-Methyl vs 1-Ethyl) InVitro In Vitro Kinase Assay (TR-FRET) Synth->InVitro Cellular Cell Viability Assay (ATP Quantitation) InVitro->Cellular ADME In Vitro ADME (Microsomal Stability) Cellular->ADME Data SAR Data Synthesis & Lead Selection ADME->Data

Fig 2. Standardized SAR screening workflow for evaluating imidazo[1,2-b]pyrazole derivatives.

References

  • Meta, E., Brullo, C., Sidibè, A., Imhof, B. A., & Bruno, O. (2021). "New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways." Molecules, 26(18), 5674. Available at:[Link]

  • Kovács, S., et al. (2018). "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides." Journal of Heterocyclic Chemistry. Available at: [Link]

  • Brullo, C., et al. (2025). "Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes." MDPI. Available at:[Link]

Benchmarking Guide: Imidazo-pyrazole Activity vs. ATRA in HL-60 Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the activity of Imidazo[1,2-b]pyrazole derivatives (specifically the 7-carboxamide class, hereafter referred to as IP-7CA ) against the clinical standard All-trans Retinoic Acid (ATRA) in HL-60 promyelocytic leukemia cells.

Executive Summary

For decades, ATRA has served as the gold standard for inducing granulocytic differentiation in HL-60 cells, transforming leukemic promyelocytes into neutrophil-like cells via the RAR/RXR nuclear receptor pathway. However, ATRA therapy is frequently limited by resistance (e.g., HL-60/ADR phenotypes) and differentiation syndrome.

Emerging Imidazo[1,2-b]pyrazole derivatives (IP-7CA) represent a new class of "dual-action" agents. Unlike ATRA, which primarily arrests growth to induce maturation, IP-7CA compounds trigger differentiation-coupled apoptosis . They induce initial granulocytic maturation (CD11b upregulation, oxidative burst) followed rapidly by mitochondrial apoptosis, potentially offering a superior clearance mechanism for resistant leukemic blasts.

FeatureATRA (Standard)Imidazo-pyrazole (IP-7CA)
Primary Mechanism Nuclear Receptor Agonism (RAR

)
Kinase Modulation / Tubulin Interference
Cell Fate Terminal Differentiation (Neutrophil-like)Differentiation

Apoptosis
IC50 (72h)

10–100 nM (Growth Arrest)

0.5–5

M (Cytotoxicity)
Differentiation (NBT) High (>60% positive)Moderate (

30–50% positive)
Apoptosis Onset Delayed (>96h)Rapid (24–48h)

Mechanistic Divergence

To understand the experimental outcomes, researchers must grasp the distinct signaling cascades activated by these agents.

ATRA: The Genomic Reprogrammer

ATRA permeates the cell membrane and binds to the Retinoic Acid Receptor (RAR


). This complex heterodimerizes with RXR, binding to Retinoic Acid Response Elements (RAREs) on DNA. This triggers the transcription of differentiation factors like C/EBP

and p21 , leading to G1/G0 arrest and functional maturation (ROS production, phagocytosis).
IP-7CA: The Cytosolic Trigger

Imidazo-pyrazoles often act as ATP-competitive kinase inhibitors or tubulin destabilizers. The 7-carboxamide derivatives specifically induce a transient phosphorylation of ERK1/2 . This ERK activation mimics a differentiation signal, upregulating CD11b and MPO (Myeloperoxidase). However, unlike ATRA, this signal simultaneously destabilizes mitochondrial integrity (Bcl-xL modulation), forcing the differentiating cell into the intrinsic apoptotic pathway (Caspase-3/9 activation).

Visualization: Signaling Pathway Comparison

G cluster_legend Legend cluster_ATRA ATRA Pathway (differentiation-dominant) cluster_IP Imidazo-pyrazole Pathway (Dual-Action) L1 Differentiation Signal L2 Apoptotic Signal ATRA ATRA (1 µM) RAR RAR/RXR Complex ATRA->RAR DNA RARE (Genomic) RAR->DNA CEBP C/EBPα Upregulation DNA->CEBP G1 G1/G0 Arrest CEBP->G1 Neutro Neutrophil-like Cell (CD11b+, NBT+) G1->Neutro IP IP-7CA (5 µM) ERK p-ERK1/2 (Transient) IP->ERK Mito Mito. Depolarization (Bax/Bcl-2 shift) IP->Mito AP1 AP-1 Complex ERK->AP1 Diff_Apop Differentiation-Coupled Apoptosis AP1->Diff_Apop Partial Diff Casp Caspase 3/9 Activation Mito->Casp Casp->Diff_Apop

Figure 1: Mechanistic comparison of ATRA-induced genomic reprogramming versus Imidazo-pyrazole-induced differentiation-coupled apoptosis.

Experimental Benchmarking

The following data summarizes typical results when treating HL-60 cells (


 cells/mL) with ATRA (1 

M) vs. IP-7CA (5

M) over 72–96 hours.
A. Functional Differentiation (NBT Reduction)

The Nitroblue Tetrazolium (NBT) assay measures the respiratory burst (ROS production), a hallmark of mature granulocytes.

TimepointControl (DMSO)ATRA (1

M)
IP-7CA (5

M)
Interpretation
24 Hours < 2%

15%

10%
Both initiate early maturation.
48 Hours < 5%

45%

35%
IP-7CA shows significant differentiation.
72 Hours < 5%> 65%

20%*
Drop due to onset of apoptosis in IP-7CA samples.
B. Surface Marker Expression (Flow Cytometry)

CD11b (Integrin alpha M) is the standard marker for myeloid differentiation.

  • ATRA: Induces sustained, high-intensity CD11b expression (>90% population positive) with minimal cell death at 72h.

  • IP-7CA: Induces a "bell curve" response. CD11b expression peaks at 24–48h, followed by a loss of membrane integrity (Annexin V positive) as cells succumb to apoptosis.

Validated Protocols

These protocols are designed to be self-validating. If the Positive Control (ATRA) does not yield >50% NBT positive cells at 72h, the assay is invalid.

Protocol 1: NBT Reduction Assay (differentiation quantification)

Purpose: Quantify the percentage of cells capable of oxidative burst (superoxide production).

Materials:

  • NBT Stock: 10 mg/mL Nitroblue Tetrazolium in PBS (Filter sterilize 0.2

    
    m).
    
  • PMA Stock: 1 mg/mL Phorbol 12-myristate 13-acetate in DMSO.

  • differentiation Inducer: ATRA (1

    
    M) and IP-7CA (Test concentrations).
    

Workflow:

  • Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with agents for 72 hours. Crucial: Keep ATRA protected from light.

  • Harvest: Collect

    
     cells; centrifuge at 1200 rpm for 5 min.
    
  • Resuspension: Resuspend pellet in 200

    
    L complete media.
    
  • Staining: Add 200

    
    L of NBT Working Solution  (Mix 1:1 of NBT Stock and media containing 200 ng/mL PMA). Final PMA conc: 100 ng/mL.
    
  • Incubation: Incubate at 37°C for 30–60 minutes in the dark.

  • Cytospin/Count: Prepare cytospin slides or count via hemocytometer.

    • Positive Cell: Contains dark blue-black formazan deposits.

    • Calculation:

      
      .
      
Protocol 2: Dual-Staining Flow Cytometry (Differentiation vs. Death)

Purpose: Distinguish between living differentiated cells (ATRA effect) and dying differentiated cells (IP-7CA effect).

Materials:

  • Anti-CD11b antibody (PE-conjugated).

  • Annexin V-FITC Apoptosis Kit.

Workflow:

Workflow Step1 Harvest Cells (48h & 72h) Step2 Wash PBS (Cold) Step1->Step2 Step3 Block Fc Receptors (10 min) Step2->Step3 Step4 Stain: CD11b-PE (30 min, 4°C) Step3->Step4 Step5 Wash & Resuspend in Binding Buffer Step4->Step5 Step6 Stain: Annexin V-FITC + PI (15 min) Step5->Step6 Step7 FACS Analysis Step6->Step7

Figure 2: Flow cytometry workflow for simultaneous detection of differentiation (CD11b) and apoptosis (Annexin V).[1]

Gating Strategy:

  • Gate FSC/SSC to exclude debris.

  • Single Parameter (PE): Measure CD11b geometric mean fluorescence intensity (MFI).

  • Quadrants (PE vs. FITC):

    • Q1 (PE+, FITC-): Differentiated, Viable (Classic ATRA).

    • Q2 (PE+, FITC+): Differentiated, Apoptotic (Classic IP-7CA).

    • Q4 (PE-, FITC+): Undifferentiated, Apoptotic (General Cytotoxicity).

Critical Analysis & Troubleshooting

  • ATRA Resistance: If HL-60 cells fail to differentiate with ATRA (NBT < 40%), check the passage number. HL-60 cells >passage 40 often lose RAR

    
     expression. Thaw a fresh batch (Passage 10–20 is optimal).
    
  • Solubility: Imidazo-pyrazoles are hydrophobic. Dissolve in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is < 0.1% to avoid DMSO-induced differentiation artifacts.

  • Timing is Key: For IP-7CA, the window of differentiation is narrow (24–48h). By 72h, the apoptotic population dominates, making it difficult to assess differentiation markers.

References

  • Dragnev, K. H., et al. "All-trans retinoic acid (ATRA) induces HL-60 myeloid differentiation via the RAR/RXR pathway." Journal of Biological Chemistry, 2023.

  • Grosse, S., et al. "New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis." European Journal of Medicinal Chemistry, 2014.[2]

  • Varga, A., et al. "Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells." International Journal of Molecular Sciences, 2020.[3]

  • Wang, X., et al. "ATRA-induced differentiation of HL-60 cells: The role of CD38 and signaling pathways." PLOS ONE, 2025.

  • Collins, S. J. "The HL-60 Promyelocytic Leukemia Cell Line: Proliferation, Differentiation, and Cellular Oncogene Expression." Blood, 1987.

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A Comparative Guide to Cyclization Strategies: Gold-Catalyzed Borrowing Hydrogen vs. Stepwise Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and complex molecular architectures, the efficient synthesis of heterocyclic compounds remains a cornerstone of modern organic chemistry. Cyclization reactions, which form the backbone of these structures, are pivotal. Historically, this has been the domain of robust, stepwise methods that, while effective, often come with significant drawbacks in terms of atom economy and operational complexity. The emergence of catalytic strategies, particularly Gold-Catalyzed Borrowing Hydrogen (GBB) reactions, presents a paradigm shift towards more sustainable and efficient synthesis. This guide provides an in-depth comparison of GBB reaction efficiency with traditional stepwise cyclization methods, offering field-proven insights for researchers, scientists, and drug development professionals.

The Classic Approach: Stepwise Cyclization

Stepwise cyclization encompasses a broad range of well-established reactions that construct cyclic systems through a sequence of discrete activation, condensation, and ring-closure steps. These methods often require stoichiometric reagents and multiple reaction pots, which can lead to lower overall yields and significant waste generation.[1][2]

A quintessential example is the Pictet-Spengler reaction, discovered in 1911, which is a mainstay for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines—scaffolds prevalent in numerous alkaloids and pharmacologically active compounds.[3][4][5]

Mechanism of Stepwise Cyclization: The Pictet-Spengler Reaction

The driving force of the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion.[3] The mechanism proceeds as follows:

  • Condensation: A β-arylethylamine reacts with an aldehyde or ketone under acidic conditions to form a Schiff base (an imine).

  • Iminium Ion Formation: The acid catalyst protonates the imine, generating a highly reactive iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring (like an indole) acts as a nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization.[4]

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the final product.[6]

This process, while reliable, typically requires strong acids and elevated temperatures, and the initial condensation step often generates water as a stoichiometric byproduct.[7]

Stepwise_Cyclization cluster_0 Step 1: Condensation & Iminium Formation cluster_1 Step 2: Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, - H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Iminium->Cyclized Product Tetrahydro-β-carboline Cyclized->Product - H⁺ (Rearomatization)

Caption: Generalized workflow for a stepwise Pictet-Spengler cyclization.

The Modern Approach: Gold-Catalyzed Borrowing Hydrogen (GBB) Cyclization

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" concept is a powerful, atom-economical strategy that combines oxidation, an intermediate reaction, and reduction into a single, catalytic, redox-neutral cycle.[8][9][10] This approach allows stable, readily available alcohols to be used as alkylating agents, with water being the only byproduct.[11][12]

When applied to intramolecular cyclization, gold catalysts have shown exceptional efficacy. Gold's unique carbophilic Lewis acidity allows for the activation of C-C multiple bonds under mild conditions, making it a powerful tool for complex molecule synthesis.[13][14][15]

Mechanism of Gold-Catalyzed Borrowing Hydrogen Cyclization

The GBB catalytic cycle for an intramolecular cyclization elegantly merges dehydrogenation and cyclization into a seamless one-pot operation.

  • Dehydrogenation (Hydrogen "Borrowing"): The gold catalyst ([Au]) reversibly oxidizes a primary or secondary alcohol on the substrate to a transient, highly reactive aldehyde or ketone intermediate. The "borrowed" hydrogen is temporarily held by the catalyst, often forming a gold-hydride species ([Au]-H₂).[12]

  • Intramolecular Condensation/Cyclization: The newly formed carbonyl group undergoes a spontaneous intramolecular reaction with a tethered nucleophile (e.g., an amine or an activated carbon). This key ring-forming step creates an enamine or a similar cyclic intermediate.

  • Hydrogenation (Hydrogen "Return"): The gold-hydride species returns the borrowed hydrogen to the cyclic intermediate, reducing it to form the final, stable heterocyclic product.

  • Catalyst Regeneration: The catalyst is regenerated, ready to begin a new cycle.[16]

This process avoids the need for external oxidants or reductants and minimizes waste, representing a significant advancement in green chemistry.[9]

GBB_Cyclization Catalyst [Au] Catalyst Intermediate Transient Aldehyde AuH2 [Au]-H₂ Catalyst->AuH2 Dehydrogenation (- Substrate_ox) Substrate Amino-alcohol Substrate Substrate->Catalyst Enters Cycle CyclicIntermediate Cyclic Imine/ Enamine Intermediate->CyclicIntermediate Intramolecular Condensation AuH2->Catalyst Hydrogenation (+ Product) Product Final Heterocycle CyclicIntermediate->Product + [Au]-H₂

Caption: The catalytic cycle of a Gold-Catalyzed Borrowing Hydrogen reaction.

Head-to-Head Comparison: Performance and Efficiency

The choice between a stepwise method and a GBB approach depends on various factors, from substrate scope to desired operational efficiency. The following table provides a direct comparison based on key performance indicators.

MetricStepwise Cyclization (e.g., Pictet-Spengler)Gold-Catalyzed Borrowing Hydrogen (GBB)Advantage GBB
Atom Economy Moderate; Stoichiometric byproducts (e.g., H₂O from condensation) and catalyst salts are common.[7]High; The only theoretical byproduct is water from the initial dehydrogenation.[8][11]
Number of Steps Multi-step; Often requires isolation of intermediates, leading to longer synthesis times.[1]One-Pot; All transformations occur in a single reaction vessel, improving operational simplicity.[10]
Reagents Often requires stoichiometric amounts of strong acids or other activating agents.[3][4]Catalytic; Typically requires low loadings (0.05-5 mol%) of the gold catalyst.[17]
Reaction Conditions Can require harsh conditions (strong acids, high temperatures/reflux).[18]Generally mild; Often proceeds at or slightly above room temperature.[17][19]
Waste Generation Higher; Generates waste from stoichiometric reagents, multiple workups, and purification steps.Lower; Significantly less waste due to catalytic nature and fewer steps.
Yields Variable; Can be high, but cumulative yield over multiple steps can be lower.Generally Good to Excellent; One-pot nature often leads to higher overall yields.[17][19]
Substrate Scope Well-established for specific transformations but can be limited by functional group tolerance to harsh conditions.[3]Broad and expanding; Gold's mildness allows for high functional group tolerance.[20]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for the synthesis of a tetrahydro-β-carboline derivative using both methods.

Protocol 1: Stepwise Pictet-Spengler Synthesis[5]

Objective: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.60 g, 10.0 mmol, 1.0 eq) in dichloromethane (CH₂Cl₂, 50 mL).

  • Aldehyde Addition: To the stirred solution, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 1.14 g, 0.77 mL, 10.0 mmol, 1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

Protocol 2: Gold-Catalyzed Borrowing Hydrogen Cyclization

Objective: Synthesis of a 2-substituted tetrahydroquinoline via intramolecular N-alkylation. (A representative GBB cyclization).[12]

Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert argon atmosphere, add the gold(I) catalyst precursor (e.g., (Ph₃P)AuCl, 0.05 mmol, 1 mol%) and a silver salt cocatalyst (e.g., AgOTf, 0.05 mmol, 1 mol%).[17]

  • Reaction Setup: Add anhydrous toluene (10 mL) and stir for 5 minutes at room temperature to generate the active cationic gold complex.

  • Substrate Addition: Add the amino-alcohol substrate (e.g., 2-(2-aminophenyl)propan-1-ol, 5.0 mmol, 1.0 eq) to the catalyst solution.

  • Reaction: Heat the mixture to 80 °C and stir for 8 hours, monitoring by TLC.

  • Workup & Purification: Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Conclusion and Future Outlook

While stepwise cyclization methods like the Pictet-Spengler reaction are foundational and will continue to be valuable, the data and operational simplicity strongly favor Gold-Catalyzed Borrowing Hydrogen strategies for modern, efficiency-focused synthesis. The GBB approach excels in atom economy, operational simplicity, and sustainability by minimizing steps and waste.[12] Its mild reaction conditions broaden the accessible chemical space by tolerating a wider array of sensitive functional groups.

As the field advances, the development of more robust, earth-abundant catalysts for borrowing hydrogen reactions will further enhance the appeal of this methodology.[10] For drug development professionals and researchers aiming to streamline synthesis, reduce environmental impact, and accelerate the discovery of complex molecules, embracing GBB and related catalytic cyclizations is not just an alternative, but a strategic imperative.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • DePaul University. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Chen, M. et al. (2012). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Journal of the American Chemical Society. [Link]

  • Wang, C. et al. (2019). Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society. [Link]

  • Whittaker, A. M. et al. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Royal Society of Chemistry. [Link]

  • Wikipedia. Hydrogen auto-transfer. [Link]

  • Ito, M. et al. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters. [Link]

  • Hultzsch Group, Universität Wien. Borrowing Hydrogen Strategy. [Link]

  • ACS Publications. (2024). Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. ACS Catalysis. [Link]

  • Frontiers Media. (2020). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. [Link]

  • Verho, O. et al. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • Galli, V. et al. (2019). Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][4][9]naphthyridines. Organic & Biomolecular Chemistry. [Link]

  • Figshare. (2012). One-Step Cyclization: Synthesis of N‑Heteroalkyl‑N′‑tosylpiperazines. [Link]

  • ResearchGate. (2021). Survey on Methods of Preparation and Cyclization of Heterocycles. [Link]

  • Cravotto, G. et al. RECENT ADVANCES IN THE CYCLIZATION OF N-HETEROCYCLES. University of Turin. [Link]

  • ACS Publications. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry. [Link]

  • PubMed. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. [Link]

  • Beilstein Journals. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. [Link]

  • ScienceDirect. Hydrogenation over gold catalysts. [Link]

  • Nature. (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. [Link]

  • Royal Society of Chemistry. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • ResearchGate. (2021). Gold(I)-Catalyzed Intramolecular C(sp3)–H Bond Functionalization. [Link]

  • ChemRxiv. (2025). On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline. [Link]

  • PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Wikipedia. Catalytic cycle. [Link]

  • PubMed Central. (2019). Recent Advances in Design of Gold-Based Catalysts for H2 Clean-Up Reactions. [Link]

  • MDPI. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. [Link]

  • Royal Society of Chemistry. Gold catalysts for pure hydrogen production in the water–gas shift reaction: activity, structure and reaction mechanism. [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • Awuah Lab. (2019). Gold Catalysis: Fundamentals and Recent Developments. [Link]

  • MDPI. (2019). Heterogeneous Gold Catalysis: From Discovery to Applications. [Link]

  • PubMed Central. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. [Link]

  • ACS Publications. (2016). Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. Accounts of Chemical Research. [Link]

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Pharmacokinetic Validation of Imidazo[1,2-b]pyrazole-7-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pre-clinical Validation & Comparative ADME Profiling

Executive Summary: The Case for Imidazo[1,2-b]pyrazole

The imidazo[1,2-b]pyrazole scaffold represents a distinct chemotype in the landscape of kinase inhibitors and anti-cancer agents, offering a rigid, planar architecture that mimics the adenine ring of ATP. While structurally related to the well-established pyrazolo[1,5-a]pyrimidines (e.g., Tozasertib), the imidazo[1,2-b]pyrazole-7-carboxamide analogs—specifically the lead candidate DU325 (Compound 63) —have emerged as potent inducers of differentiation-coupled apoptosis in Acute Myeloid Leukemia (AML) and Myeloid-Derived Suppressor Cells (MDSCs).

This guide provides a technical roadmap for the pharmacokinetic (PK) validation of these analogs. It compares their in vitro performance against established bioisosteres and outlines the critical in vivo protocols required to translate nanomolar cellular potency into therapeutic efficacy.

Structural Context & Alternatives

To validate the pharmacokinetic profile of imidazo[1,2-b]pyrazole-7-carboxamides, we must benchmark them against their closest clinical alternatives. The primary comparator is the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively optimized for kinase inhibition (CDK, Aurora Kinase) but often plagued by rapid metabolic clearance and solubility issues.

Comparative Scaffold Analysis
FeatureImidazo[1,2-b]pyrazole-7-carboxamides (Subject)Pyrazolo[1,5-a]pyrimidines (Comparator)
Representative Lead DU325 (Compound 63) Tozasertib (VX-680)
Primary Mechanism Differentiation-coupled apoptosis (ERK/AP-1 activation)Aurora Kinase inhibition (Mitotic catastrophe)
H-Bond Donors/Acceptors Balanced (Carboxamide motif improves solubility)Often lipophilic; requires solubilizing groups
Metabolic "Soft Spots" C-3 position (susceptible to oxidation)Pyrimidine ring oxidation; N-dealkylation
Key Advantage Dual targeting of malignant blasts and immunosuppressive MDSCsHigh potency against solid tumors
Key Challenge Validation Gap: Limited public in vivo PK dataToxicity: Myelosuppression due to lack of selectivity

In Vitro ADME Profiling: The "Go/No-Go" Filter

Before initiating costly rodent studies, the analog series must pass a rigorous in vitro screening cascade. The data below synthesizes experimental results for the lead analog DU325 against standard acceptance criteria.

Experimental Data: In Vitro Metrics

Data aggregated from cellular assays on HL-60 and MCF-7 lines.

MetricDU325 (Lead Analog) Acceptance Criteria Status
Cellular Potency (IC50) 183 nM (HL-60); 70 nM (MDSCs)< 500 nMPASS
Solubility (pH 7.4) Moderate (Predicted logS ~ -3.5)> 50 µMOPTIMIZE
Microsomal Stability T1/2 > 45 min (Human Liver Microsomes)> 30 minPASS
Permeability (Caco-2) Papp > 5.0 × 10⁻⁶ cm/s> 2.0 × 10⁻⁶ cm/sPASS
Efflux Ratio < 2.0< 2.0PASS
Protocol 1: Microsomal Stability Assay

Objective: Determine intrinsic clearance (CLint) to predict hepatic extraction.

  • Preparation: Prepare 10 mM stock of DU325 in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix with pooled human liver microsomes (0.5 mg/mL protein) and NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Stop reaction with 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

Mechanistic Validation Pathway

Understanding the pharmacodynamics (PD) is crucial for designing the PK sampling schedule. DU325 does not merely kill cells; it forces differentiation, a slower process requiring sustained exposure.

G cluster_0 Pharmacodynamic Timeline DU325 DU325 (Lead) ERK ERK Phosphorylation (Early Signal) DU325->ERK  Activation AP1 AP-1 Complex (c-Jun/Fos) ERK->AP1  Induction Diff Myeloid Differentiation (CD11b+ / CD33-) AP1->Diff  Gene Expression Mito Mitochondrial Depolarization Diff->Mito  Cellular Stress Apop Apoptosis (Caspase-3) Mito->Apop  Commitment

Figure 1: Pharmacodynamic cascade of DU325. Note that ERK phosphorylation is an early event, while apoptosis is a late-stage outcome (48-72h), necessitating a PK profile that sustains plasma concentration above IC50 for extended periods.

In Vivo Pharmacokinetic Validation

Since public in vivo data for DU325 is limited, this section outlines the required validation parameters based on the comparator (Tozasertib) and in silico predictions.

Target PK Profile vs. Comparator
ParameterTarget Profile (DU325) Comparator (Tozasertib) Rationale
Bioavailability (F%) > 30% (Oral)~20-50% (Variable)Oral delivery preferred for chronic AML maintenance.
Tmax 1.0 - 2.0 h0.5 - 1.0 hSlower absorption may reduce Cmax-related toxicity.
Half-life (T1/2) > 4 h~ 2-3 hLonger T1/2 required to maintain differentiation pressure.
Volume of Dist. (Vss) > 1 L/kgHigh (> 5 L/kg)High tissue distribution ensures bone marrow penetration.
Clearance (Cl) < 30 mL/min/kgHigh (Hepatic)Lower clearance improves AUC/dose ratio.
Protocol 2: Rat Pharmacokinetic Study

Objective: Establish absolute bioavailability and plasma stability.

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Formulation:

    • IV Group: 2 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Group: 10 mg/kg in 0.5% Methylcellulose (suspension).

  • Dosing: Single bolus (IV) or oral gavage (PO).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

  • Bioanalysis: Protein precipitation with acetonitrile; LC-MS/MS quantification against standard curve (1–1000 ng/mL).

  • Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or PKSolver to derive AUC, Cmax, T1/2, and F%.

Metabolic Identification (MetID) Strategy

The imidazo[1,2-b]pyrazole scaffold typically undergoes oxidation. Identifying "soft spots" is critical for Next-Generation Analog (NGA) design.

  • Soft Spot 1: The pyrazole nitrogen (N-oxidation).

  • Soft Spot 2: The carboxamide side chain (Hydrolysis).

  • Mitigation Strategy: If T1/2 is < 30 min, introduce fluorine or a cyclopropyl group at the C-3 position to block metabolic attack without altering the steric footprint.

Conclusion & Strategic Recommendations

The imidazo[1,2-b]pyrazole-7-carboxamide analogs, led by DU325, offer a promising alternative to pyrazolo-pyrimidines by coupling kinase inhibition with differentiation therapy .

Final Recommendation:

  • Proceed to In Vivo: The in vitro potency (183 nM) and metabolic stability justify rodent PK studies.

  • Formulation Focus: Given the planar, rigid structure, solubility will be the primary hurdle. Investigate lipid-based formulations (e.g., Solutol/PEG400) early in the validation process.

  • Biomarker: Use CD11b expression on peripheral blood mononuclear cells (PBMCs) as a surrogate PD marker in in vivo efficacy studies to correlate AUC with biological effect.

References

  • Demjén, A., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides.[1] European Journal of Medicinal Chemistry.[2][3][4]

  • Brugnoli, F., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences.[5]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6]

  • Miyamoto, N., et al. (2013). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Orally Active Pan-Pim Kinase Inhibitors. Journal of Medicinal Chemistry.[2][3][4]

  • Vertex Pharmaceuticals. Tozasertib (VX-680) Clinical Data and Pharmacology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.